GZD856 formic
Description
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Properties
IUPAC Name |
formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.CH2O2/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37;2-1-3/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBDTJTQDJXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GZD856: A Technical Guide to its Mechanism of Action as a Bcr-Abl Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to first and second-generation inhibitors like imatinib and nilotinib.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of GZD856, supported by preclinical data, experimental protocols, and visual diagrams of the relevant signaling pathways. The information presented here is intended to support further research and development of this promising anti-cancer agent.
Core Mechanism of Action
GZD856 exerts its therapeutic effect by directly inhibiting the kinase activity of the Bcr-Abl fusion protein. This oncoprotein is the hallmark of chronic myeloid leukemia (CML) and is responsible for driving the uncontrolled proliferation of leukemia cells through the activation of downstream signaling pathways.
The primary molecular target of GZD856 is the ATP-binding site of the Bcr-Abl kinase domain. By occupying this site, GZD856 prevents the transfer of phosphate from ATP to tyrosine residues on various substrate proteins, thereby blocking the initiation of downstream signaling cascades that promote cell survival and proliferation.
A critical feature of GZD856 is its efficacy against the T315I "gatekeeper" mutation.[1][2] This mutation, which involves the substitution of threonine with a bulkier isoleucine at position 315, sterically hinders the binding of many Bcr-Abl inhibitors. GZD856 is designed to accommodate this change, allowing it to effectively inhibit the kinase activity of the T315I mutant.
Beyond its primary target, GZD856 has also been identified as a potent inhibitor of PDGFRα/β (Platelet-Derived Growth Factor Receptor alpha/beta) with IC50 values of 68.6 and 136.6 nM, respectively.
Quantitative Data: In Vitro Potency
The inhibitory activity of GZD856 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | IC50 (nM) |
| Native Bcr-Abl | 19.9 |
| Bcr-Abl T315I Mutant | 15.4 |
Table 1: Kinase Inhibition Profile of GZD856
The cellular antiproliferative activity of GZD856 has been evaluated in various leukemia cell lines.
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Wild-Type | 2.2 |
| Ba/F3 WT | Wild-Type | 0.64 |
| Ba/F3 T315I | T315I Mutant | 10.8 |
| K562R (Q252H) | Q252H Mutant | 67.0 |
| MOLT-4 | Bcr-Abl Negative | 499.4 |
| U937 | Bcr-Abl Negative | 2001.0 |
Table 2: Cellular Antiproliferative Activity of GZD856
Signaling Pathway Inhibition
GZD856 effectively suppresses the Bcr-Abl signaling pathway, leading to a reduction in the phosphorylation of key downstream effector proteins. Western blot analyses have demonstrated a dose-dependent decrease in the phosphorylation of Crkl (Crk-like protein) and STAT5 (Signal Transducer and Activator of Transcription 5) in both K562 and Ba/F3 cells expressing wild-type or T315I mutant Bcr-Abl.
Caption: GZD856 inhibits Bcr-Abl, blocking downstream signaling.
Experimental Protocols
Cellular Antiproliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GZD856 against various leukemia cell lines.
Methodology:
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Cell Culture: Leukemia cell lines (e.g., K562, Ba/F3 expressing wild-type or T315I Bcr-Abl, MOLT-4, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Preparation: GZD856 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
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Treatment: The cells are treated with varying concentrations of GZD856. Control wells receive vehicle only.
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Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
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Data Analysis: The absorbance or luminescence values are measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of GZD856 on the phosphorylation status of Bcr-Abl and its downstream signaling proteins.
Methodology:
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Cell Treatment: K562 and Ba/F3 cells (expressing wild-type or T315I Bcr-Abl) are treated with various concentrations of GZD856 for a defined period (e.g., 4 hours).
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Cell Lysis: Following treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay such as the bicinchoninic acid (BCA) assay.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
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The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of Bcr-Abl, Crkl, and STAT5.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to determine the extent of inhibition.
Caption: Preclinical evaluation workflow for GZD856.
In Vivo Efficacy
Preclinical studies using mouse xenograft models have demonstrated the in vivo antitumor activity of GZD856. In a K562 xenograft model, oral administration of GZD856 at 10 mg/kg/day potently suppressed tumor growth. Furthermore, in a more challenging Ba/F3 xenograft model bearing the Bcr-Abl T315I mutation, GZD856 induced significant tumor regression at a dose of 50 mg/kg/day, a dose at which imatinib was ineffective.
Conclusion
GZD856 is a potent and selective inhibitor of Bcr-Abl, including the clinically significant T315I mutant. Its mechanism of action involves the direct inhibition of the Bcr-Abl kinase, leading to the suppression of downstream signaling pathways that are crucial for the survival and proliferation of CML cells. The robust in vitro and in vivo preclinical data suggest that GZD856 is a promising therapeutic agent for the treatment of CML, particularly in cases of acquired resistance to other tyrosine kinase inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]
GZD856 Formic: A Technical Guide for Researchers and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable dual inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta and the Aberelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) kinase, including the gatekeeper T315I mutant.[1][2] The T315I mutation confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML), making GZD856 a promising therapeutic candidate for overcoming acquired resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of GZD856 in its formic acid salt form, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
GZD856 formic is the formic acid salt of the GZD856 free base. The chemical structure of GZD856 is presented below.
Chemical Structure of GZD856
Physicochemical Properties of this compound
A comprehensive list of the physicochemical properties of this compound is provided in the table below. The molecular weight of the formic acid salt is calculated from the molecular weights of the GZD856 free base and formic acid.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1257628-64-0 (free base) | [2] |
| Molecular Formula (Free Base) | C₂₉H₂₇F₃N₆O | [3] |
| Molecular Weight (Free Base) | 532.57 g/mol | |
| Molecular Formula (Formic Acid) | CH₂O₂ | |
| Molecular Weight (Formic Acid) | 46.03 g/mol | |
| Molecular Weight (Formic Salt) | 578.60 g/mol | Calculated |
| Appearance | Not publicly available | |
| Solubility | Not publicly available | |
| pKa | Not publicly available | |
| Melting Point | Not publicly available |
Biological Activity and Mechanism of Action
GZD856 is a potent inhibitor of both PDGFRα/β and Bcr-Abl kinases. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.
Inhibitory Activity of GZD856
The inhibitory activity of GZD856 against its primary targets and various cancer cell lines is summarized in the tables below.
Table 1: Kinase Inhibitory Activity of GZD856
| Target | IC₅₀ (nM) |
| Bcr-Abl (native) | 19.9 |
| Bcr-Abl (T315I mutant) | 15.4 |
| PDGFRα | 68.6 |
| PDGFRβ | 136.6 |
Data sourced from
Table 2: Anti-proliferative Activity of GZD856 in Leukemia Cell Lines
| Cell Line | Bcr-Abl Status | IC₅₀ (nM) |
| K562 | Bcr-Abl positive | 2.2 |
| K562R (Q252H) | Bcr-Abl positive, Imatinib-resistant | 67.0 |
| Ba/F3 WT | Bcr-Abl positive (ectopic expression) | 0.64 |
| Ba/F3 T315I | Bcr-Abl T315I positive (ectopic expression) | 10.8 |
| MOLT-4 | Bcr-Abl negative | 499.4 |
| U937 | Bcr-Abl negative | 2001.0 |
Data sourced from
Signaling Pathways
GZD856 exerts its anti-cancer effects by inhibiting key signaling pathways downstream of Bcr-Abl and PDGFR. The simplified representations of these pathways are depicted below.
Caption: Simplified Bcr-Abl signaling pathway inhibited by GZD856.
Caption: Simplified PDGFR signaling pathway inhibited by GZD856.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of GZD856's biological activities.
Synthesis of this compound
The synthesis of GZD856 free base has been described previously. A general procedure for the formation of the formic acid salt is as follows:
Caption: General workflow for the preparation of this compound salt.
Bcr-Abl Kinase Inhibition Assay
A common method for assessing Bcr-Abl kinase activity is a non-radioactive, solid-phase assay using a GST-CrkL fusion protein as a substrate.
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Materials:
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Recombinant Bcr-Abl kinase (or cell extracts from Bcr-Abl expressing cells like K562).
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GST-CrkL fusion protein immobilized on glutathione-agarose beads.
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Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
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ATP.
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This compound (or other inhibitors).
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Wash buffer (e.g., PBS with 0.1% Tween-20).
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SDS-PAGE reagents and equipment.
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Anti-phosphotyrosine antibody.
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Secondary antibody (e.g., HRP-conjugated).
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Chemiluminescent substrate.
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Protocol:
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Incubate the GST-CrkL beads with the Bcr-Abl kinase source in the kinase buffer.
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Add ATP and varying concentrations of this compound.
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Incubate the reaction mixture at 37°C for 1 hour.
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Wash the beads extensively with wash buffer to remove ATP and unbound proteins.
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Elute the phosphorylated GST-CrkL from the beads.
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Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with an anti-phosphotyrosine antibody.
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Detect the signal using a secondary antibody and chemiluminescent substrate.
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Quantify the band intensities to determine the IC₅₀ of GZD856.
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Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of GZD856 can be determined using a standard MTT assay.
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Materials:
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Leukemia cell lines (e.g., K562, Ba/F3).
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
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96-well plates.
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This compound.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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-
Protocol:
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
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Incubate for 24 hours to allow for cell attachment and recovery.
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Treat the cells with a serial dilution of this compound for 72 hours.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
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Western Blot Analysis of Downstream Signaling
Western blotting can be used to confirm the inhibition of Bcr-Abl downstream signaling by GZD856.
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Materials:
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Bcr-Abl positive cells (e.g., K562).
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This compound.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE reagents and equipment.
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PVDF membrane.
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Primary antibodies against p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
-
-
Protocol:
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Treat K562 cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
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Lyse the cells and determine the protein concentration.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the chemiluminescent signal using an imaging system.
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Analyze the band intensities to assess the dose-dependent inhibition of Crkl and STAT5 phosphorylation.
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Conclusion
This compound is a potent dual inhibitor of PDGFR and Bcr-Abl, demonstrating significant activity against the imatinib-resistant T315I mutant. Its ability to block key signaling pathways involved in cell proliferation and survival makes it a valuable tool for cancer research and a promising candidate for the treatment of CML and other malignancies driven by these kinases. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of GZD856.
References
GZD856: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, specifically designed to overcome acquired resistance to imatinib and other tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myelogenous Leukemia (CML). A primary challenge in CML therapy is the emergence of point mutations in the Abl kinase domain, with the T315I "gatekeeper" mutation conferring resistance to most clinically approved TKIs. GZD856 was developed through a scaffold hopping strategy based on the structure of ponatinib, a known Bcr-Abl T315I inhibitor. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of GZD856, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The "formic" designation in "GZD856 formic" likely refers to a formate salt of the compound, a common practice in drug development to improve solubility and stability, although the primary literature does not explicitly detail this specific salt form.
Discovery and Design Rationale
The development of GZD856 was driven by the clinical need to overcome resistance to existing CML therapies, particularly the T315I mutation. The discovery process, as detailed by Lu et al. (2017), employed a scaffold hopping strategy, a computational chemistry technique used to identify novel molecular backbones with similar binding properties to a known ligand.
Design Strategy:
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Starting Point: The design of GZD856 was based on the structure of ponatinib, a potent inhibitor of both native Bcr-Abl and the T315I mutant.
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Scaffold Hopping: The imidazo[1,2-b]pyridazine core of ponatinib was replaced with a pyrazolo[1,5-a]pyrimidine scaffold. This modification aimed to retain the essential hydrogen bonding interactions with the hinge region of the Bcr-Abl kinase domain while potentially offering a distinct intellectual property profile and improved pharmacological properties.[1][2]
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Molecular Docking: Computational modeling was used to predict the binding mode of GZD856 within the ATP-binding site of the Bcr-Abl T315I mutant. These studies indicated that the pyrazolo[1,5-a]pyrimidine core could form a crucial hydrogen bond with the backbone NH of Met318 in the hinge region, similar to ponatinib.[1]
The following diagram illustrates the binding mode of GZD856 in the Bcr-Abl T315I active site as predicted by molecular docking.
Caption: Predicted binding of GZD856 to the Bcr-Abl T315I kinase domain.
Synthesis
GZD856 was synthesized via a multi-step process utilizing a palladium-catalyzed Sonogashira reaction as the key step.[1] The general synthetic scheme is outlined below.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of GZD856 Formic in Inhibiting PDGFR Signaling
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) signaling. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to ascertain its efficacy.
Introduction to PDGFR Signaling and this compound
Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ, are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, including lung cancer, making it a key target for therapeutic intervention. This compound is an orally active and potent inhibitor of both PDGFRα and PDGFRβ.[2][3] It has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the PDGFR signaling pathway.[1]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PDGFRα and PDGFRβ.[2] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades. Key downstream pathways affected by GZD856 include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways. Specifically, GZD856 has been shown to inhibit the phosphorylation of AKT, ERK1/2, and STAT3 in a dose-dependent manner in cancer cells.
Beyond its effects on PDGFR, GZD856 is also a potent inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which is resistant to many other inhibitors. This dual inhibitory activity makes GZD856 a promising candidate for treating cancers driven by either of these signaling pathways.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PDGFRα | 68.6 |
| PDGFRβ | 136.6 |
| Bcr-Abl (native) | 19.9 |
| Bcr-Abl (T315I mutant) | 15.4 |
Data sourced from MedChemExpress.
Table 2: Anti-proliferative Activity of GZD856 in Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway | IC50 (nM) |
| K562 | Leukemia | Bcr-Abl (native) | 2.2 |
| K562R (Q252H) | Leukemia | Bcr-Abl (mutant) | 67.0 |
| Ba/F3 (Bcr-Abl WT) | Murine Pro-B cells | Bcr-Abl (native) | 0.64 |
| Ba/F3 (Bcr-Abl T315I) | Murine Pro-B cells | Bcr-Abl (mutant) | 10.8 |
Data sourced from MedChemExpress and related studies.
In Vitro and In Vivo Efficacy of this compound
In Vitro Studies
In cellular assays, GZD856 has demonstrated potent anti-proliferative effects against lung cancer cell lines. Treatment with GZD856 at concentrations ranging from 0.0032 to 10 μM for 72 hours effectively curbed the growth of a panel of lung cancer cells. Furthermore, at concentrations of 0.3-3 μM, GZD856 induced a dose-dependent G0/G1 phase cell cycle arrest and apoptosis in H1703 lung cancer cells. The inhibition of PDGFRα/β phosphorylation and downstream signaling was observed in both H1703 and A549 lung cancer cells at concentrations between 0.1 and 10 μM after 6 hours of treatment.
In Vivo Studies
Animal models have corroborated the anti-tumor activity of GZD856. In xenograft models using H1703 and A549 lung cancer cells, oral administration of GZD856 at 10-30 mg/kg once daily for 16 days resulted in significant tumor growth inhibition and was well-tolerated. GZD856 also demonstrated the ability to inhibit brain and liver metastasis in an orthotopic A549-Luc lung cancer model. In leukemia models, GZD856 at a dose of 10 mg/kg administered orally once daily for 8 days potently inhibited tumor growth in mice with xenografts of K562 and Ba/F3 cells expressing the Bcr-Abl T315I mutant.
Visualized Signaling Pathway and Experimental Workflows
PDGFR Signaling Pathway and Inhibition by GZD856
Caption: this compound inhibits PDGFR signaling at the receptor level.
Experimental Workflow: Western Blot Analysis
Caption: A typical workflow for Western Blot analysis.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Kinase Inhibition Assay
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Objective : To determine the IC50 values of GZD856 against target kinases.
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Method : A common method is a radiometric filter binding assay or a fluorescence-based assay.
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Protocol :
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Recombinant kinase domains of PDGFRα, PDGFRβ, Bcr-Abl, and Bcr-Abl T315I are used.
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The kinases are incubated with a specific substrate (e.g., a synthetic peptide) and ATP (containing γ-³²P-ATP for radiometric assays) in a kinase reaction buffer.
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GZD856 is added at various concentrations to determine its inhibitory effect.
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The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane (for radiometric assays) or detected by a fluorescence reader.
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The amount of phosphorylation is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.
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Cell Culture and Proliferation Assay
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Objective : To assess the anti-proliferative effects of GZD856 on cancer cells.
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Cell Lines : H1703, A549 (lung cancer), K562, Ba/F3 (leukemia models).
-
Protocol :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of GZD856 (e.g., 0.001 to 10 μM) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
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Western Blot Analysis
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Objective : To investigate the effect of GZD856 on the phosphorylation of PDGFR and its downstream signaling proteins.
-
Protocol :
-
Cancer cells are treated with different concentrations of GZD856 for a specified time (e.g., 6 hours).
-
Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-PDGFR, total PDGFR, p-AKT, total AKT, p-ERK, total ERK, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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In Vivo Xenograft Studies
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Objective : To evaluate the anti-tumor efficacy of GZD856 in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Protocol :
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Cancer cells (e.g., H1703, K562) are subcutaneously injected into the flanks of the mice.
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When tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
GZD856 is administered orally at specified doses (e.g., 10-30 mg/kg) once daily for a defined period (e.g., 16 days).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
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At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of GZD856 is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound is a potent dual inhibitor of PDGFR and Bcr-Abl kinases with significant anti-tumor activity demonstrated in both in vitro and in vivo models. Its ability to block key oncogenic signaling pathways and overcome resistance mutations highlights its potential as a valuable therapeutic agent in the treatment of cancers driven by PDGFR or Bcr-Abl signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapies.
References
GZD856 Formic: A Potent, Orally Bioavailable Bcr-Abl T315I Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance. This technical guide provides an in-depth overview of the preclinical data on GZD856, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for TKI-resistant CML.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells.[2] While TKIs have revolutionized the management of CML, the development of resistance, particularly due to the T315I mutation, remains a major hurdle.[2] The T315I mutation sterically hinders the binding of many TKIs to the ATP-binding pocket of the Abl kinase domain.[2] GZD856 is a third-generation TKI specifically designed to effectively inhibit the Bcr-Abl T315I mutant.[2]
Mechanism of Action
GZD856 exerts its anti-leukemic effects by potently and selectively inhibiting the kinase activity of both wild-type and T315I-mutant Bcr-Abl. By binding to the ATP-binding site of the Abl kinase domain, GZD856 blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. This leads to the suppression of key signaling pathways involved in cell proliferation and survival, including the Crkl and STAT5 pathways. The inhibition of these pathways ultimately induces cell cycle arrest and apoptosis in Bcr-Abl-positive leukemia cells.
Signaling Pathway Diagram
Caption: GZD856 inhibits Bcr-Abl kinase activity and downstream signaling.
Physicochemical Properties
GZD856 is formulated as a formic acid salt. The use of a salt form is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability. The selection of formic acid as the counter-ion suggests an optimization process to enhance these properties for oral administration.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of GZD856 and Reference Compounds
| Compound | Bcr-Abl (Wild-Type) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) |
| GZD856 | 19.9 | 15.4 |
| Imatinib | 98.2 | >10,000 |
| Nilotinib | 43.5 | >10,000 |
| Ponatinib | ~19 | ~19 |
Table 2: In Vitro Anti-proliferative Activity of GZD856 and Reference Compounds
| Cell Line | Bcr-Abl Status | GZD856 IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| K562 | Wild-Type | 2.2 | 189 | 6.5 | 0.5 |
| Ba/F3 | Wild-Type | 0.64 | 500 | 22 | 0.16 |
| Ba/F3 | T315I | 10.8 | >10,000 | 1461 | 6.5 |
| K562R | Q252H | 67.0 | 6050 | 350 | ND |
| MOLT-4 | Negative | 499.4 | 48,500 | 20,400 | 7.8 |
| U937 | Negative | 2001.0 | >16,000 | 9520 | 1.0 |
ND: Not Determined
Table 3: In Vivo Anti-tumor Efficacy of GZD856 in Xenograft Models
| Xenograft Model | Compound | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |
| K562 (Bcr-Abl WT) | GZD856 | 10 | Potent Inhibition |
| Imatinib | 50 | Significant Inhibition | |
| Ba/F3 (Bcr-Abl T315I) | GZD856 | 20 | Moderate Inhibition |
| GZD856 | 50 | ~90% Tumor Regression | |
| Imatinib | 100 | No Inhibition |
Experimental Protocols
Bcr-Abl Kinase Activity Assay
This protocol describes a method for determining the in vitro inhibitory activity of GZD856 against Bcr-Abl kinase.
-
Reagents and Materials:
-
Recombinant human Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue).
-
GZD856 and reference compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of GZD856 and reference compounds in kinase buffer. b. Add 2.5 µL of the compound dilutions to the assay wells. c. Add 2.5 µL of a solution containing the Bcr-Abl enzyme and substrate peptide in kinase buffer. d. Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Kₘ for ATP). e. Incubate the reaction mixture at room temperature for 1 hour. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro Bcr-Abl kinase activity assay.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of GZD856 on CML cell lines.
-
Cell Lines and Culture Conditions:
-
K562 (human CML, Bcr-Abl wild-type), Ba/F3 (murine pro-B) cells stably expressing wild-type or T315I-mutant Bcr-Abl, MOLT-4, and U937 (Bcr-Abl negative) cells.
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For Ba/F3 cells, supplement the medium with IL-3, except for those expressing Bcr-Abl.
-
-
Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. b. Prepare serial dilutions of GZD856 and reference compounds in culture medium. c. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). d. Incubate the plates for 72 hours. e. Assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's protocol. f. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control. b. Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis
This protocol describes the analysis of Bcr-Abl signaling pathway inhibition by GZD856.
-
Reagents and Materials:
-
CML cell lines (K562, Ba/F3-Bcr-Abl WT, Ba/F3-Bcr-Abl T315I).
-
GZD856.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Bcr-Abl (Tyr245), anti-Bcr-Abl, anti-phospho-Crkl (Tyr207), anti-Crkl, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Procedure: a. Treat cells with various concentrations of GZD856 for 4 hours. b. Harvest and lyse the cells in lysis buffer. c. Determine protein concentration using a BCA assay. d. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Detect the protein bands using an ECL detection system.
In Vivo Xenograft Model
This protocol details the evaluation of the in vivo anti-tumor efficacy of GZD856.
-
Animal Model:
-
Female athymic nude mice or SCID mice, 6-8 weeks old.
-
House animals in a pathogen-free environment.
-
-
Procedure: a. Subcutaneously inject K562 or Ba/F3-Bcr-Abl T315I cells (e.g., 5 x 10⁶ cells in PBS) into the right flank of the mice. b. Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²). c. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer GZD856 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle control orally, once daily, for a specified period (e.g., 16 consecutive days). e. Monitor tumor volume and body weight every 2-3 days. f. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: a. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. b. Analyze the statistical significance of the results using appropriate statistical tests (e.g., t-test or ANOVA).
Logical Relationship: Preclinical Evaluation of GZD856
Caption: Logical flow of the preclinical evaluation of GZD856.
Kinase Selectivity Profile
GZD856 has demonstrated high selectivity for Bcr-Abl-positive cells over Bcr-Abl-negative cells in proliferation assays. It was significantly less potent against the Bcr-Abl negative leukemia cell lines MOLT-4 and U937, and the non-cancerous human embryonic lung fibroblast cell line HFL-1. This suggests a favorable selectivity profile and a potentially wider therapeutic window compared to less selective inhibitors like ponatinib. A comprehensive kinase panel screening would be necessary to fully characterize the selectivity of GZD856 against a broader range of kinases.
Clinical Development Status
As of the date of this document, there is no publicly available information on the clinical trial status of GZD856.
Conclusion
GZD856 is a promising, orally bioavailable Bcr-Abl inhibitor with potent activity against both wild-type and the clinically significant T315I mutant Bcr-Abl. Preclinical data demonstrate its ability to inhibit Bcr-Abl kinase activity, suppress downstream signaling, and induce potent anti-proliferative and anti-tumor effects in relevant CML models. Its selectivity for Bcr-Abl-positive cells suggests a favorable safety profile. Further investigation, including comprehensive kinase selectivity profiling and clinical trials, is warranted to fully elucidate the therapeutic potential of GZD856 in overcoming TKI resistance in CML.
References
Preclinical Profile of GZD856 Formic: A Novel Bcr-Abl and PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for GZD856 formic, a potent and orally bioavailable inhibitor of Bcr-Abl and its T315I mutant, as well as PDGFRα/β. The following sections detail its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used in its preclinical evaluation.
Core Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound, facilitating a clear comparison of its activity and properties.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Bcr-Abl (native) | 19.9[1][2][3][4] |
| Bcr-Abl (T315I mutant) | 15.4[1] |
| PDGFRα | 68.6 |
| PDGFRβ | 136.6 |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Positive | 2.2 |
| Ba/F3 (wild-type) | Positive | 0.64 |
| Ba/F3 (T315I mutant) | Positive | 10.8 |
| K562R (Q252H) | Positive | 67.0 |
| MOLT-4 | Negative | 499.4 |
| U937 | Negative | 2001.0 |
| HFL-1 (non-cancer) | Negative | 6780 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| K562 | 10 mg/kg, p.o. daily for 8 days | Potent inhibition |
| Ba/F3 (T315I) | 10 mg/kg, p.o. daily for 8 days | Potent inhibition |
| H1703 | 10 mg/kg, p.o. daily for 16 days | 20.8% |
| H1703 | 30 mg/kg, p.o. daily for 16 days | 74.1% |
| A549 | 30 mg/kg, p.o. daily for 16 days | 51.1% |
Table 4: Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | T1/2 (h) | Cmax (µg/L) | AUC0-∞ (µg/L·h) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 5 | 19.97 | 934.38 | 8165.8 | N/A |
| Oral (p.o.) | 25 | 22.2 | 899.5 | N/A | 78 |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the general experimental workflow employed in the preclinical assessment of GZD856 are provided below.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of GZD856 are outlined below.
In Vitro Assays
1. Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of GZD856 against wild-type and T315I mutant Bcr-Abl kinases.
-
Method: A standard in vitro kinase assay was likely employed. While the specific format (e.g., ELISA-based, radiometric) is not detailed in the provided search results, a typical protocol would involve:
-
Recombinant Bcr-Abl (wild-type or T315I mutant) enzyme.
-
A suitable substrate for the kinase.
-
ATP, often radiolabeled (e.g., [γ-33P]ATP) or coupled to a reporter system.
-
A range of GZD856 concentrations.
-
Incubation of the enzyme, substrate, ATP, and inhibitor.
-
Measurement of substrate phosphorylation.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Anti-proliferative Assay
-
Objective: To assess the effect of GZD856 on the proliferation of various leukemia and non-cancer cell lines.
-
Cell Lines: K562, K562R (Q252H), Ba/F3 expressing wild-type Bcr-Abl, Ba/F3 expressing Bcr-Abl T315I, MOLT-4, U937, and HFL-1.
-
Method:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of GZD856 (e.g., 0.0032-10 µM) for 72 hours.
-
Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
IC50 values were determined from the dose-response curves.
-
3. Western Blot Analysis
-
Objective: To confirm the inhibition of Bcr-Abl signaling in cellular contexts.
-
Cell Lines: K562, Ba/F3 expressing wild-type Bcr-Abl, and Ba/F3 expressing Bcr-Abl T315I.
-
Method:
-
Cells were treated with indicated concentrations of GZD856 for 4 hours.
-
Whole-cell lysates were prepared.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against phosphorylated Bcr-Abl, total Bcr-Abl, phosphorylated Crkl, total Crkl, phosphorylated STAT5, and total STAT5.
-
A loading control (e.g., β-actin or GAPDH) was used to ensure equal protein loading.
-
Blots were incubated with appropriate secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
-
In Vivo Studies
1. Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of GZD856 in rats.
-
Animal Model: Rats (strain not specified).
-
Method:
-
Intravenous Administration: A single dose of 5 mg/kg GZD856 was administered intravenously.
-
Oral Administration: A single dose of 25 mg/kg GZD856 was administered orally.
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of GZD856 were determined using a validated analytical method (likely LC-MS/MS).
-
Pharmacokinetic parameters including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) were calculated.
-
2. Xenograft Mouse Models of Human Leukemia
-
Objective: To evaluate the in vivo anti-tumor efficacy of GZD856.
-
Animal Model: Mice (specific strain, e.g., BALB/c nude, not specified). All animal studies were approved by the Institutional Animal Use and Care Committee of Guangzhou Institute of Biomedicine and Health, Chinese Academy of Science.
-
Cell Lines for Xenografts: K562 and Ba/F3 cells expressing Bcr-Abl T315I.
-
Method:
-
K562 or Ba/F3 T315I cells were resuspended in normal saline and subcutaneously injected into the mice.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
GZD856 was administered orally at a dose of 10 mg/kg/day.
-
Tumor volumes were measured regularly (e.g., every other day) using calipers.
-
Body weight and general health of the animals were monitored.
-
At the end of the study, tumor growth inhibition was calculated.
-
3. Lung Cancer Xenograft and Metastasis Models
-
Objective: To assess the efficacy of GZD856 in lung cancer models.
-
Animal Model: Mice.
-
Cell Lines for Xenografts: H1703 and A549 (subcutaneous), A549-Luc (orthotopic for metastasis).
-
Method:
-
Subcutaneous Xenograft: H1703 or A549 cells were implanted subcutaneously. GZD856 was administered orally at 10 or 30 mg/kg once daily for 16 days.
-
Orthotopic Metastasis Model: A549-Luc cells were implanted orthotopically to study brain and liver metastasis.
-
Tumor growth and metastasis were monitored, likely through caliper measurements for subcutaneous models and bioluminescence imaging for the orthotopic model.
-
Tumor growth inhibition was calculated at the end of the study.
-
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Formic Acid Solubility and Stability of GZD856
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data on the solubility and stability of GZD856 in formic acid is not publicly available. This guide provides a framework of recommended experimental protocols and data presentation formats to enable researchers to generate this critical information in a structured and comprehensive manner.
Introduction
GZD856 is a potent Bcr-Abl tyrosine kinase inhibitor.[1][2] A thorough understanding of its physicochemical properties, including solubility and stability in various solvents, is paramount for the development of robust analytical methods, formulation strategies, and ultimately, for ensuring its therapeutic efficacy and safety. Formic acid is a common solvent and mobile phase modifier in reversed-phase chromatography, making the characterization of GZD856 in its presence essential for many laboratory applications.
This technical guide outlines the necessary experimental procedures to determine the solubility and stability of GZD856 in formic acid. It provides standardized templates for data presentation and visual workflows to guide researchers in these evaluations.
GZD856 Profile
| Property | Description |
| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(1H-pyrazolo[3,4-b]pyridin-5-ylethynyl)benzamide |
| Molecular Formula | C35H31F3N6O |
| Molecular Weight | 620.66 g/mol |
| Chemical Class | Benzamide |
Formic Acid Solubility Determination
The solubility of GZD856 in formic acid can be determined using the established shake-flask method, which is considered the gold standard for equilibrium solubility measurements.
Experimental Protocol: Shake-Flask Method
-
Preparation of Formic Acid Solutions: Prepare a series of formic acid solutions of varying concentrations in a suitable co-solvent (e.g., water, acetonitrile) relevant to the intended application.
-
Sample Preparation: Add an excess amount of GZD856 powder to a known volume of each formic acid solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of GZD856 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mg/mL or µg/mL.
Data Presentation: GZD856 Solubility in Formic Acid
The following table structure should be used to report the solubility data:
| Formic Acid Concentration (%) | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) ± SD |
| 0.1 | 25 | 24 | Data to be determined |
| 0.1 | 25 | 48 | Data to be determined |
| 0.1 | 25 | 72 | Data to be determined |
| 0.1 | 37 | 24 | Data to be determined |
| 1.0 | 25 | 24 | Data to be determined |
| 1.0 | 37 | 24 | Data to be determined |
| 10 | 25 | 24 | Data to be determined |
| 10 | 37 | 24 | Data to be determined |
Experimental Workflow: Solubility Determination
Caption: Workflow for GZD856 solubility determination using the shake-flask method.
GZD856 Stability in Formic Acid
A stability-indicating HPLC method should be used to assess the stability of GZD856 in formic acid solutions under various stress conditions.
Experimental Protocol: Stability Assessment
-
Solution Preparation: Prepare solutions of GZD856 in the desired formic acid concentrations at a known initial concentration.
-
Stress Conditions: Store the solutions under different conditions, including:
-
Temperature: Refrigerated (2-8 °C), Room Temperature (25 °C), and Accelerated (40 °C).
-
Light: Protected from light and exposed to UV light (photostability).
-
-
Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent GZD856 peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of GZD856 remaining at each time point relative to the initial concentration. Identify and, if possible, quantify any major degradation products.
Data Presentation: GZD856 Stability in Formic Acid
The stability data can be summarized in the following table format:
| Formic Acid Concentration (%) | Storage Condition | Time Point | % GZD856 Remaining ± SD | Major Degradation Products (Peak Area %) |
| 0.1 | 25 °C, Dark | 0 h | 100 | None Detected |
| 0.1 | 25 °C, Dark | 24 h | Data to be determined | Data to be determined |
| 0.1 | 25 °C, Dark | 7 days | Data to be determined | Data to be determined |
| 0.1 | 40 °C, Dark | 24 h | Data to be determined | Data to be determined |
| 1.0 | 25 °C, Dark | 24 h | Data to be determined | Data to be determined |
| 1.0 | 25 °C, UV Light | 8 h | Data to be determined | Data to be determined |
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing the stability of GZD856 in formic acid.
Signaling Pathway Context
While not directly related to solubility and stability, understanding the biological context of GZD856 is crucial for researchers. GZD856 is an inhibitor of the Bcr-Abl signaling pathway, which is constitutively active in chronic myeloid leukemia (CML).
Bcr-Abl Signaling Pathway
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of GZD856.
Conclusion
The experimental frameworks provided in this guide will enable researchers to systematically evaluate the formic acid solubility and stability of GZD856. The generation of this data is a critical step in the preclinical and analytical development of this promising Bcr-Abl inhibitor. Adherence to these standardized protocols will ensure data quality and facilitate inter-laboratory comparisons.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of GZD856
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl, including the T315I mutant which confers resistance to many tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myelogenous Leukemia (CML).[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of GZD856's cellular activity, focusing on its anti-proliferative effects and its impact on Bcr-Abl signaling pathways. Additionally, a general protocol for an in vitro formic acid assay is included, which can be adapted for various research applications.
GZD856: Mechanism of Action
GZD856 effectively suppresses the kinase activity of both native Bcr-Abl and the T315I mutant.[1][2] This inhibition blocks downstream signaling pathways, such as those involving Crkl and STAT5, which are crucial for the proliferation and survival of Bcr-Abl positive leukemia cells. In vitro studies have demonstrated that GZD856 potently inhibits the proliferation of CML cell lines, including those expressing wild-type Bcr-Abl and the T315I mutation.
Below is a diagram illustrating the signaling pathway targeted by GZD856.
Caption: GZD856 inhibits the Bcr-Abl kinase, blocking downstream signaling and cell proliferation.
Key In Vitro Assays for GZD856 Evaluation
The following are key in vitro assays to characterize the activity of GZD856.
Cellular Antiproliferation Assay
This assay determines the concentration of GZD856 required to inhibit the growth of leukemia cell lines.
Experimental Workflow:
Caption: Workflow for the cellular antiproliferation assay to determine GZD856 IC50 values.
Protocol:
-
Cell Culture: Culture Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210-WT, Ba/F3-p210-T315I) and Bcr-Abl negative cell lines (e.g., MOLT4, U937) in appropriate media.
-
Cell Seeding: Plate cells in the logarithmic growth phase into 96-well plates at a suitable density.
-
Compound Treatment: Prepare serial dilutions of GZD856 and add them to the wells. Include appropriate controls such as a vehicle control (e.g., DMSO) and positive controls (e.g., imatinib, ponatinib).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Representative Data:
| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | Wild-type | 2.2 | >10000 | 1.1 |
| Ba/F3WT | Wild-type | 0.64 | 291.4 | 0.4 |
| Ba/F3T315I | T315I Mutant | 10.8 | >10000 | 2.1 |
| MOLT4 | Negative | >10000 | >10000 | 127.3 |
| U937 | Negative | >10000 | >10000 | 23.4 |
Data synthesized from publicly available information.
Western Blot Analysis of Bcr-Abl Signaling
This assay is used to confirm that GZD856 inhibits the phosphorylation of Bcr-Abl and its downstream targets.
Protocol:
-
Cell Treatment: Treat Bcr-Abl positive cells (e.g., K562, Ba/F3-p210-WT, Ba/F3-p210-T315I) with varying concentrations of GZD856 for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl, total Bcr-Abl, phospho-Crkl, total Crkl, phospho-STAT5, and total STAT5. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of Bcr-Abl, Crkl, and STAT5 should be observed in cells treated with GZD856.
In Vitro Formic Acid Assay Protocol
This protocol describes a general enzymatic method for the quantification of formic acid (formate) and is not specific to GZD856. It can be employed in various experimental contexts where the measurement of formic acid is required.
Principle:
Formic acid is oxidized to carbon dioxide (CO2) by the enzyme formate dehydrogenase (FDH) with the concurrent reduction of NAD+ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm and is stoichiometric to the amount of formic acid in the sample.
Reaction: HCOOH + NAD+ --(FDH)--> CO2 + NADH + H+
Experimental Workflow:
Caption: General workflow for the enzymatic determination of formic acid concentration.
Protocol:
-
Sample Preparation:
-
Dilute samples as needed to ensure the formic acid concentration is within the linear range of the assay (typically 0.004 to 0.20 g/L).
-
For protein-containing samples, deproteinization is necessary. This can be achieved by treating the sample with trichloroacetic acid, followed by neutralization.
-
-
Assay Procedure (for a 96-well plate format):
-
Pipette the diluted sample, standards, and a blank (water or buffer) into the wells.
-
Add the assay buffer containing NAD+.
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding formate dehydrogenase (FDH) solution to each well.
-
Incubate at a controlled temperature (e.g., 20-25°C) until the reaction is complete (typically 5-10 minutes).
-
Measure the final absorbance (A2) at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each sample by subtracting A1 from A2.
-
Correct the ΔA of the samples for the blank.
-
Determine the formic acid concentration using a standard curve generated from known concentrations of formic acid.
-
Materials and Reagents:
| Reagent | Purpose |
| Assay Buffer | Provides optimal pH for the enzyme reaction. |
| NAD+ Solution | Coenzyme for the enzymatic reaction. |
| Formate Dehydrogenase (FDH) | Enzyme that catalyzes the oxidation of formic acid. |
| Formic Acid Standard | For generating a standard curve. |
| Deproteinization Reagents | e.g., Trichloroacetic acid and a neutralizing base. |
Disclaimer
The provided protocols are for research purposes only and should be adapted and validated for specific experimental needs. Always adhere to laboratory safety guidelines when handling chemicals and reagents.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for GZD856 in Cell-Based Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It has demonstrated significant activity against both the native Bcr-Abl kinase and its T315I mutant, a common source of resistance to other tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] GZD856 has also been described as a potent inhibitor of PDGFRα/β. This document provides detailed protocols for utilizing GZD856 in cell-based proliferation assays to assess its anti-proliferative effects on cancer cell lines, particularly those expressing the Bcr-Abl fusion protein.
Mechanism of Action
GZD856 exerts its anti-proliferative effects by inhibiting the kinase activity of Bcr-Abl. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, such as the phosphorylation of Crkl and STAT5. By disrupting these pathways, GZD856 can induce cell growth arrest and apoptosis in Bcr-Abl-positive cancer cells.
Caption: GZD856 inhibits the Bcr-Abl kinase, blocking downstream signaling to STAT5 and Crkl, thereby reducing cell proliferation and survival.
Quantitative Data: In Vitro Anti-proliferative Activity of GZD856
The half-maximal inhibitory concentration (IC50) values of GZD856 have been determined in various leukemia cell lines. The data presented below is summarized from published studies.
| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) | Taxol IC50 (nM) |
| K562 | Bcr-Abl WT | 2.2 | 189 | 6.5 | 0.5 | 5.1 |
| Ba/F3 | Bcr-Abl WT | 0.64 | 500 | 22 | 0.16 | ND |
| Ba/F3 | Bcr-Abl T315I | 10.8 | 10160 | 1461 | 6.5 | ND |
| K562R | Q252H | 67.0 | 6050 | 350 | ND | 7.0 |
| MOLT-4 | Bcr-Abl Negative | 499.4 | 48500 | 20400 | 7.8 | 2.7 |
| U937 | Bcr-Abl Negative | 2001.0 | 16000 | 9520 | 1.0 | 2.3 |
ND: Not Detected Data sourced from Lu et al., 2017.
Experimental Protocols
Cell Proliferation Assay Using Cell Counting Kit-8 (CCK-8)
This protocol describes a method for determining the anti-proliferative activity of GZD856 on leukemia cell lines. The CCK-8 assay is a colorimetric assay that measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.
Materials:
-
Leukemia cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GZD856
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Maintain leukemia cell lines in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of GZD856 in DMSO. Further dilute the stock solution with the cell culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Treatment: After allowing the cells to attach (if applicable) or acclimate for a few hours, add 100 µL of the diluted GZD856 solutions to the respective wells. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of GZD856 relative to the vehicle control. Plot the viability percentage against the log of the GZD856 concentration to determine the IC50 value.
Note on "GZD856 formic" and Formic Acid as a Vehicle: While GZD856 has been described as "this compound" in some contexts, detailed studies on its anti-proliferative effects in leukemia models refer to it as GZD856. If formic acid is considered as a solvent or part of the vehicle, it is crucial to perform a vehicle control titration to determine the highest non-toxic concentration, as formic acid itself can be cytotoxic and pH-dependent in its toxicity.
Caption: Workflow for determining the IC50 of GZD856 using a cell proliferation assay.
Western Blot Analysis of Downstream Signaling
To confirm the mechanism of action of GZD856, a Western blot analysis can be performed to assess the phosphorylation status of Bcr-Abl and its downstream targets.
Protocol:
-
Cell Treatment: Treat Bcr-Abl positive cells (e.g., K562) with varying concentrations of GZD856 for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Bcr-Abl, Bcr-Abl, phospho-Crkl, Crkl, phospho-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins in response to GZD856 treatment. A dose-dependent decrease in the phosphorylation of Bcr-Abl, Crkl, and STAT5 is expected.
By following these protocols, researchers can effectively evaluate the anti-proliferative activity of GZD856 and confirm its mechanism of action in relevant cancer cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of GZD856-Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to many tyrosine kinase inhibitors.[1][2][3] This makes GZD856 a compound of significant interest in the development of therapeutics for Chronic Myeloid Leukemia (CML). Western blotting is a fundamental technique used to analyze the effects of such inhibitors on cellular signaling pathways.[4][5] This document provides detailed protocols for the use of GZD856 in cell-based assays and subsequent analysis by Western blot. Additionally, it addresses the use of formic acid in sample preparation, a technique that can be employed for specific applications but requires careful consideration.
Mechanism of Action of GZD856
GZD856 effectively suppresses the kinase activity of both native Bcr-Abl and the T315I mutant. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Key downstream targets that are dephosphorylated upon GZD856 treatment include Crkl and STAT5.
Bcr-Abl Signaling Pathway Inhibition by GZD856
Caption: Inhibition of the Bcr-Abl signaling pathway by GZD856.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of GZD856 against Bcr-Abl and its effect on the proliferation of CML cell lines. This data is crucial for designing experiments to probe the effects of GZD856.
| Target/Cell Line | Parameter | GZD856 IC50 (nM) | Reference |
| Native Bcr-Abl | Kinase Activity | 19.9 | |
| Bcr-Abl T315I Mutant | Kinase Activity | 15.4 | |
| K562 (CML cell line) | Proliferation | 2.2 | |
| Ba/F3 T315I | Proliferation | 10.8 |
Experimental Protocols
This section provides detailed protocols for cell culture, GZD856 treatment, protein extraction (including considerations for formic acid use), and Western blotting.
Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Cell Culture and GZD856 Treatment
-
Cell Seeding: Culture Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I) in appropriate media and conditions. Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
GZD856 Preparation: Prepare a stock solution of GZD856 in an appropriate solvent (e.g., DMSO).
-
Treatment: Treat cells with varying concentrations of GZD856 (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 4 hours) to observe effects on signaling pathways. Include a vehicle-only control (DMSO).
Protein Extraction
Standard Lysis Protocol (RIPA Buffer)
This is the recommended method for general analysis of signaling proteins.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Formic Acid Extraction Considerations
Direct extraction with formic acid is not a standard procedure for routine Western blot analysis of signaling pathways. It is more commonly used for the analysis of highly aggregated or insoluble proteins.
-
Potential for Protein Modification: Formic acid can cause formylation of amino acid residues, which may alter antibody epitopes and affect antibody binding.
-
Protocol Modification: If formic acid extraction is necessary, it is crucial to keep the samples and reagents ice-cold to minimize protein modifications. The acidic nature of the sample will also require neutralization or significant dilution before loading onto an SDS-PAGE gel.
Protein Quantification
Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic Acid (BCA) assay to ensure equal loading of protein for each lane in the subsequent Western blot.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Bcr-Abl, anti-phospho-Crkl, anti-phospho-STAT5, and loading controls like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
Treatment of Bcr-Abl positive cells with GZD856 is expected to result in a dose-dependent decrease in the phosphorylation of Bcr-Abl and its downstream targets, Crkl and STAT5.
Table of Expected Protein Expression Changes
| Protein | Expected Change with GZD856 Treatment | Rationale |
| p-Bcr-Abl | Decrease | Direct inhibition of Bcr-Abl kinase activity. |
| Total Bcr-Abl | No significant change | GZD856 inhibits activity, not expression. |
| p-Crkl | Decrease | Downstream target of Bcr-Abl signaling. |
| Total Crkl | No significant change | GZD856 inhibits phosphorylation, not expression. |
| p-STAT5 | Decrease | Downstream target of Bcr-Abl signaling. |
| Total STAT5 | No significant change | GZD856 inhibits phosphorylation, not expression. |
| Loading Control (e.g., β-actin) | No change | Used to ensure equal protein loading. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. azurebiosystems.com [azurebiosystems.com]
GZD856 In Vivo Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo xenograft studies involving the Bcr-Abl inhibitor, GZD856. The following sections detail the quantitative anti-tumor efficacy, step-by-step experimental protocols for establishing and utilizing xenograft models, and a visualization of the targeted signaling pathway.
Data Presentation: In Vivo Efficacy of GZD856
The anti-tumor activity of GZD856 has been demonstrated in subcutaneous xenograft models using human chronic myeloid leukemia (CML) and Bcr-Abl transformed cell lines. The tables below summarize the key findings from these preclinical studies.
Table 1: GZD856 Efficacy in K562 Human CML Xenograft Model [1]
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Animal Health |
| GZD856 | 10 mg/kg, oral gavage, once daily for 16 days | Almost complete tumor eradication after 8 days of treatment. No tumor recurrence observed for 7 days post-treatment cessation. | Well-tolerated with no mortality or significant body weight loss (<5%). |
| Imatinib (Control) | 50 mg/kg, oral gavage, once daily for 16 days | Induced tumor stasis. | Not specified, used as a positive control. |
| Vehicle Control | 1% DMSO, 22.5% Cremophor, 7.5% ethanol, 69% Normal Saline | - | No adverse effects reported. |
Table 2: GZD856 Efficacy in Ba/F3-Bcr-AblT315I Xenograft Model [1]
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition |
| GZD856 | 20 mg/kg, oral gavage, once daily for 16 days | Dose-dependent inhibition of tumor growth. |
| GZD856 | 50 mg/kg, oral gavage, once daily for 16 days | More potent dose-dependent inhibition of tumor growth. |
| Imatinib (Control) | 100 mg/kg, oral gavage, once daily for 16 days | Used as a reference compound. |
GZD856 Signaling Pathway
GZD856 is a potent inhibitor of the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to many first and second-generation tyrosine kinase inhibitors.[1] By blocking the kinase activity of Bcr-Abl, GZD856 effectively suppresses downstream signaling pathways that are crucial for the proliferation and survival of CML cells. This includes the phosphorylation of adaptor proteins like Crkl and transcription factors such as STAT5.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo xenograft studies with GZD856.
Cell Culture and Preparation
-
Cell Lines:
-
K562 (human CML cell line, Bcr-Abl positive)
-
Ba/F3 cells engineered to express the Bcr-Abl T315I mutation.
-
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to a logarithmic phase.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to the desired concentration for injection (e.g., 5 x 106 cells/100 µL).
-
Keep cells on ice until injection.
-
In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of each mouse.
-
Monitor the animals regularly for tumor formation.
-
Experimental Workflow
Drug Preparation and Administration
-
GZD856 Formulation:
-
Prepare a stock solution of GZD856 in Dimethyl Sulfoxide (DMSO).
-
For oral administration, prepare the final dosing solution in a vehicle consisting of 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% Normal Saline.
-
-
Imatinib (Control) Formulation: Prepare in a similar vehicle as GZD856 for consistency.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the prepared drug solutions or vehicle control to the respective groups via oral gavage.
-
Follow the specified dosing schedule (e.g., once daily for 16 consecutive days).
-
Monitoring and Data Collection
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Health:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse reactions to the treatment.
-
-
Endpoint:
-
The study may be concluded after a predetermined treatment period.
-
Alternatively, ethical endpoints such as tumor volume exceeding a certain limit or significant body weight loss should be predefined.
-
Data Analysis
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate the percentage of tumor growth inhibition (TGI).
References
GZD856: Application Notes and Protocols for Studying Drug-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance, primarily due to mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most clinically available TKIs. GZD856 is a potent, orally bioavailable third-generation TKI specifically designed to overcome this resistance by effectively inhibiting both native BCR-ABL and its mutants, including the formidable T315I variant.[1][2] These application notes provide a comprehensive overview of GZD856 and detailed protocols for its use in preclinical CML research.
Mechanism of Action
GZD856 exerts its anti-leukemic effects by directly targeting the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. This inhibition blocks the constitutive tyrosine kinase activity of BCR-ABL, thereby preventing the phosphorylation of its downstream substrates. Key signaling pathways implicated in CML pathogenesis that are effectively inhibited by GZD856 include the Crkl and STAT5 pathways, which are crucial for the proliferation and survival of CML cells.[1] By suppressing the phosphorylation of BCR-ABL and its downstream effectors, GZD856 induces cell cycle arrest and apoptosis in CML cells, including those harboring the T315I mutation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of GZD856 in comparison to other TKIs against various CML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I) |
| GZD856 | 19.9 | 15.4 |
| Imatinib | 98.2 | >10000 |
| Nilotinib | 43.5 | >10000 |
| Ponatinib | 0.3 | 6.5 |
Table 2: Anti-proliferative Activity in CML Cell Lines (IC50, nM)
| Cell Line | GZD856 | Imatinib | Nilotinib | Ponatinib |
| K562 (Bcr-Abl WT) | 2.2 | 189 | 6.5 | 0.5 |
| Ba/F3 (Bcr-Abl WT) | 0.64 | 500 | 22 | 0.16 |
| Ba/F3 (Bcr-Abl T315I) | 10.8 | 10160 | 1461 | 6.5 |
| K562R (Imatinib-Resistant) | 67.0 | 6050 | 350 | ND |
ND: Not Determined
Signaling Pathway Diagram
Caption: GZD856 inhibits BCR-ABL, blocking downstream Crkl and STAT5 signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of GZD856 in CML cell lines like K562 and Ba/F3.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
GZD856 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture CML cells to logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of GZD856 in culture medium.
-
Add 100 µL of the GZD856 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of GZD856 and fitting the data to a dose-response curve.
-
Western Blot Analysis of BCR-ABL Signaling
This protocol is for assessing the effect of GZD856 on the phosphorylation of BCR-ABL and its downstream targets, Crkl and STAT5.
Materials:
-
CML cells
-
GZD856
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-BCR-ABL (Tyr177)
-
BCR-ABL
-
Phospho-Crkl (Tyr207)
-
Crkl
-
Phospho-STAT5 (Tyr694)
-
STAT5
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat CML cells with various concentrations of GZD856 for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous CML xenograft model to evaluate the in vivo efficacy of GZD856.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
K562 or Ba/F3-T315I cells
-
Matrigel (optional)
-
GZD856 formulation for oral gavage
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest CML cells in the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GZD856 orally once daily at the desired dose (e.g., 10-50 mg/kg). The control group should receive the vehicle.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Continue the treatment for the planned duration (e.g., 16 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Compare the tumor growth between the GZD856-treated and control groups to evaluate the in vivo anti-tumor efficacy.
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of GZD856 in CML.
Conclusion
GZD856 is a promising therapeutic agent for CML, particularly for patients who have developed resistance to other TKIs due to the T315I mutation. The protocols and data presented in these application notes provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of GZD856 in relevant CML models. These studies are crucial for the continued development of novel and effective therapies for drug-resistant CML.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GZD856 Formic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular sensitivity to GZD856 formic acid, a potent Bcr-Abl tyrosine kinase inhibitor. The included data and protocols are intended to guide research and development efforts in oncology, particularly for Chronic Myelogenous Leukemia (CML).
Introduction
GZD856 is an orally bioavailable inhibitor of the Bcr-Abl kinase, including the T315I mutant which confers resistance to imatinib.[1][2] This compound has demonstrated significant efficacy in preclinical models by targeting the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
Sensitive Cell Lines
GZD856 has shown potent anti-proliferative activity against specific cancer cell lines, particularly those dependent on the Bcr-Abl signaling pathway. The most sensitive cell lines identified are:
-
K562: A human CML cell line that endogenously expresses the Bcr-Abl fusion protein.[1][2]
-
Ba/F3 expressing Bcr-Abl (WT): A murine pro-B cell line engineered to express the wild-type Bcr-Abl kinase.
-
Ba/F3 expressing Bcr-Abl (T315I): A murine pro-B cell line engineered to express the T315I mutant of Bcr-Abl, which is resistant to first-generation tyrosine kinase inhibitors.
Quantitative Data: In Vitro Efficacy of GZD856
The following tables summarize the half-maximal inhibitory concentrations (IC50) of GZD856 against Bcr-Abl kinase activity and the proliferation of sensitive cell lines.
Table 1: GZD856 Kinase Inhibitory Activity
| Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 19.9 |
| Bcr-Abl (T315I Mutant) | 15.4 |
Table 2: GZD856 Anti-Proliferative Activity
| Cell Line | IC50 (nM) |
| K562 | 2.2 |
| Ba/F3 Bcr-Abl WT | 0.64 |
| Ba/F3 Bcr-Abl T315I | 10.8 |
Signaling Pathway Affected by GZD856
GZD856 effectively suppresses the Bcr-Abl signaling pathway. This is achieved by inhibiting the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, including Crkl and STAT5. The inhibition of these signaling molecules leads to the induction of apoptosis and cell cycle arrest in sensitive cancer cells.
Caption: GZD856 inhibits Bcr-Abl autophosphorylation, blocking downstream signaling and promoting apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to GZD856.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is for determining the anti-proliferative effect of GZD856 on suspension cell lines like K562 and Ba/F3.
Materials:
-
Sensitive cell lines (K562, Ba/F3 Bcr-Abl WT, Ba/F3 Bcr-Abl T315I)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound acid
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare a 2X serial dilution of GZD856 in complete medium.
-
Treatment: Add 100 µL of the 2X GZD856 dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the anti-proliferative IC50 of GZD856 using an MTS assay.
Protocol 2: Western Blot Analysis for Bcr-Abl Signaling
This protocol is to assess the inhibitory effect of GZD856 on the phosphorylation of Bcr-Abl and its downstream targets.
Materials:
-
Sensitive cell lines
-
This compound acid
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-Bcr-Abl (Tyr177)
-
anti-Bcr-Abl
-
anti-phospho-Crkl (Tyr207)
-
anti-Crkl
-
anti-phospho-STAT5 (Tyr694)
-
anti-STAT5
-
anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of GZD856 for 4 hours.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Caption: A streamlined workflow for Western blot analysis of Bcr-Abl signaling pathway inhibition.
Conclusion
GZD856 is a highly potent inhibitor of wild-type and T315I mutant Bcr-Abl, demonstrating significant anti-proliferative effects in relevant CML cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of GZD856 and similar compounds in their own laboratory settings. These application notes should serve as a valuable resource for the continued development of targeted therapies for CML.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GZD856 Formic Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GZD856, with a particular focus on managing its formic acid salt formulation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and what is its mechanism of action?
GZD856 is a potent and orally bioavailable inhibitor of Bcr-Abl tyrosine kinase, including the T315I mutant, which is resistant to many other tyrosine kinase inhibitors.[1][2][3][4] It also inhibits PDGFRα/β.[5] GZD856 has demonstrated anti-proliferative activity in various cancer cell lines, particularly those positive for Bcr-Abl.
Q2: Why is GZD856 supplied as a formic acid salt?
GZD856 is available as a formic acid salt, which generally enhances the water solubility and stability of the compound compared to its free base form. This improved solubility is advantageous for preparing stock solutions for cell culture experiments.
Q3: What is the recommended solvent for dissolving GZD856 formic?
While the formic acid salt of GZD856 has improved aqueous solubility, for cell culture experiments, it is often recommended to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture is low (typically below 0.5% for DMSO) to avoid solvent-induced toxicity.
Q4: What are the potential toxic effects of formic acid in cell culture?
Formic acid can be toxic to mammalian cells, primarily by acting as a mitochondrial toxin. It can inhibit cytochrome c oxidase, leading to decreased ATP production and increased oxidative stress. The toxicity of formic acid is highly dependent on its concentration and the pH of the culture medium. It is essential to run a vehicle control with the same final concentration of formic acid (or the solvent used) to distinguish between the effects of the compound and the solvent.
Q5: How can I determine the optimal concentration of GZD856 for my experiments?
The optimal concentration of GZD856 will depend on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published IC50 values for GZD856 in various cell lines can serve as a starting point for designing your experiment.
Troubleshooting Guides
Issue 1: Precipitation of GZD856 in Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | GZD856, like many small molecule inhibitors, can have limited solubility in aqueous solutions like cell culture media. Ensure the final concentration in the media does not exceed its solubility limit. |
| Improper Dissolution | The initial dissolution of the compound in the stock solvent may be incomplete. Ensure the compound is fully dissolved in the stock solution before diluting it in the medium. Gentle warming to 37°C or sonication can aid dissolution. |
| "Solvent Shock" | Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to precipitate. To avoid this, add the stock solution dropwise to the medium while gently vortexing. |
| Media Components | Interactions with components in the culture medium, such as salts or proteins, can sometimes lead to precipitation. Pre-warming the medium to 37°C before adding the compound may help. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of the stock solution can lead to precipitation. Aliquot the stock solution into single-use vials to avoid this. |
Issue 2: High or Inconsistent Cell Death in Control Wells
| Possible Cause | Troubleshooting Steps |
| Vehicle (Solvent) Toxicity | The concentration of formic acid or other solvents (like DMSO) used to dissolve GZD856 may be toxic to the cells. Run a vehicle control titration to determine the highest non-toxic concentration of the solvent for your specific cell line. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can cause cell death and interfere with experimental results. Regularly inspect cultures microscopically and practice good aseptic technique. |
| Incorrect pH of Medium | The addition of formic acid can lower the pH of the culture medium, which can be toxic to cells. Prepare a fresh stock solution of formic acid in your medium and verify the final pH of the medium in a test well. |
| Unhealthy Cells | Ensure you are using cells that are in the exponential growth phase and at an appropriate passage number. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of GZD856 in Various Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Positive | 2.2 |
| Ba/F3WT | Wild-Type | 0.64 |
| Ba/F3T315I | T315I Mutant | 10.8 |
| K562R (Q252H) | Q252H Mutant | 67.0 |
| MOLT-4 | Negative | 499.4 |
| U937 | Negative | 2001.0 |
Data compiled from published studies.
Experimental Protocols
Protocol 1: Preparation of GZD856 Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the GZD856 stock solution in the cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest GZD856 concentration) and a no-treatment control.
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Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GZD856 or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of GZD856.
Caption: Experimental workflow for a GZD856 cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
GZD856 Formic Acid Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering experimental variability when using GZD856 with formic acid in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the role of formic acid in the analysis of GZD856?
Formic acid is a common mobile phase additive in reversed-phase liquid chromatography (LC) for several reasons. It helps to protonate the analyte, in this case, GZD856, which can improve chromatographic peak shape and enhance ionization efficiency in positive mode electrospray ionization-mass spectrometry (ESI-MS).[1] It provides the necessary protons for the LC-MS analysis in positive ionization mode, leading to the formation of [M+H]+ ions.[1]
Q2: My GZD856 signal intensity is fluctuating between experiments. What could be the cause?
Fluctuations in signal intensity can be attributed to several factors related to formic acid and the mobile phase:
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Inconsistent Formic Acid Concentration: Even minor variations in the concentration of formic acid can alter the ionization efficiency of GZD856, leading to inconsistent signal intensity.[2]
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Mobile Phase Contamination: Contaminants in the mobile phase, including the water or organic solvent used, can suppress the ionization of your analyte.[3] It is crucial to use high-purity, LC-MS grade solvents and reagents.[4]
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Ion Suppression: The presence of other compounds in the sample matrix can compete with GZD856 for ionization, a phenomenon known as ion suppression. The efficiency of ionization can be significantly affected by the mobile phase composition.
Q3: I am observing poor peak shape (e.g., tailing or fronting) for GZD856. How can formic acid help?
Poor peak shape can be due to secondary interactions between the analyte and the stationary phase. The addition of a small amount of formic acid to the mobile phase can improve peak shapes. It does this by creating a more acidic environment, which can suppress the ionization of free silanol groups on the silica-based column packing material, thereby reducing unwanted secondary interactions.
Q4: Can the source or age of my formic acid impact my results?
Absolutely. The purity of formic acid is critical. Lower purity grades can introduce contaminants that may interfere with your analysis, causing background noise or ion suppression. Over time, formic acid solutions can change in concentration due to evaporation or degradation, leading to variability. It is recommended to use fresh, high-purity formic acid and to prepare mobile phases fresh daily.
Troubleshooting Guides
Issue 1: Inconsistent Retention Time for GZD856
| Potential Cause | Troubleshooting Step |
| Mobile Phase Composition Variability | Ensure precise and consistent preparation of the mobile phase, including the final formic acid concentration. Use calibrated pipettes and volumetric flasks. |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to retention time shifts. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Temperature changes can affect viscosity and analyte interaction with the stationary phase. |
| Pump Performance Issues | Check the HPLC pump for pressure fluctuations, which may indicate leaks or pump seal failure, leading to inconsistent flow rates. |
Issue 2: Variable Peak Area and Signal Intensity
| Potential Cause | Troubleshooting Step |
| Inconsistent Formic Acid Concentration | As mentioned, precise concentration is key for consistent ionization. Prepare a fresh batch of mobile phase and re-run the analysis. |
| Source Contamination | Ensure the cleanliness of your MS source. Contamination can build up over time and lead to signal suppression. Follow the manufacturer's instructions for cleaning. |
| Solvent Purity | Use only LC-MS grade water, organic solvents, and formic acid. Lower grade solvents can contain non-volatile impurities that interfere with ionization. |
| Matrix Effects | If analyzing GZD856 in a complex matrix (e.g., plasma), perform a matrix effect study to determine if ion suppression or enhancement is occurring. Consider using a stable isotope-labeled internal standard. |
Data Presentation: Tracking Experimental Variability
To effectively troubleshoot, it is crucial to systematically record key experimental parameters. Below is a template for tracking quantitative data to identify sources of variability.
| Experiment ID | Date | GZD856 Conc. (nM) | Retention Time (min) | Peak Area | Signal-to-Noise Ratio | Mobile Phase Prep Date | Formic Acid Lot # |
| GZD856_EXP_001 | 2025-11-25 | 10 | 3.45 | 1.2E6 | 550 | 2025-11-25 | FA-2025A |
| GZD856_EXP_002 | 2025-11-26 | 10 | 3.52 | 9.8E5 | 420 | 2025-11-25 | FA-2025A |
| GZD856_EXP_003 | 2025-11-27 | 10 | 3.46 | 1.1E6 | 530 | 2025-11-27 | FA-2025B |
Experimental Protocols
Protocol: Generic LC-MS/MS Analysis of GZD856
This protocol provides a general starting point for the analysis of GZD856 using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
1. Materials and Reagents:
-
GZD856 standard
-
LC-MS grade water
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LC-MS grade acetonitrile
-
High-purity formic acid (≥99%)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Note: The optimal formic acid concentration may need to be determined empirically, but 0.1% is a common starting point.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions and collision energies for GZD856 would need to be optimized.
Visualizations
Signaling Pathway
References
Technical Support Center: GZD856 and its Effects in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZD856. The information is based on available scientific literature.
Disclaimer: The scientific literature does not contain specific information regarding a "formic acid" formulation of GZD856 or its associated off-target effects. The following information pertains to GZD856 as a Bcr-Abl inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and what is its primary mechanism of action?
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Its primary mechanism of action is the suppression of the kinase activity of both native Bcr-Abl and its mutated forms, including the highly resistant T315I mutation, which is a common cause of resistance to other tyrosine kinase inhibitors like imatinib.[1][2] By inhibiting Bcr-Abl, GZD856 blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly in Chronic Myeloid Leukemia (CML).[1]
Q2: I am observing unexpected cytotoxicity in my cell line that does not express Bcr-Abl. What could be the cause?
While GZD856 is designed to be a specific Bcr-Abl inhibitor, off-target effects are a possibility with many kinase inhibitors. These effects can arise from the drug binding to other kinases with similar ATP-binding pockets. If you observe cytotoxicity in Bcr-Abl negative cell lines, consider the following:
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Kinome Screening: The cell line might express other kinases that are sensitive to GZD856. A kinome-wide profiling study could help identify potential off-target kinases.
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Drug Concentration: High concentrations of the drug are more likely to cause off-target effects. Ensure you are using a concentration range relevant to the IC50 for its intended target.
-
Cell Line Specific Sensitivities: The genetic background of your cell line could make it particularly sensitive to the inhibition of a specific off-target kinase.
Q3: My Bcr-Abl positive cells are showing resistance to GZD856. What are the possible mechanisms?
Although GZD856 is effective against the T315I mutation, resistance can still emerge. Potential mechanisms include:
-
BCR-ABL1 Independent Resistance: Cancer cells can activate alternative survival pathways to bypass the inhibition of Bcr-Abl. This can involve the upregulation of other signaling pathways like PI3K/AKT or SRC kinase pathways.
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Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of GZD856.
-
New Mutations: While GZD856 targets the T315I mutation, other mutations in the Bcr-Abl kinase domain could potentially arise and confer resistance.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in drug preparation or cell culture conditions.
-
Solution: Prepare fresh stock solutions of GZD856 for each experiment. Ensure consistent cell seeding densities and incubation times. Use a positive control (e.g., a cell line known to be sensitive to GZD856) and a negative control (vehicle-treated cells).
-
-
Possible Cause: Cell line heterogeneity.
-
Solution: Perform cell line authentication to ensure you are working with the correct cell line. If possible, use a clonal population.
-
Problem: Difficulty in detecting the inhibition of downstream signaling pathways by Western Blot.
-
Possible Cause: Suboptimal antibody or experimental conditions.
-
Solution: Validate your primary antibodies for specificity. Optimize the antibody concentrations and incubation times. Ensure efficient protein extraction and loading.
-
-
Possible Cause: Timing of the experiment.
-
Solution: The inhibition of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point to observe the maximum inhibition of phosphorylated proteins like Crkl and STAT5 after GZD856 treatment.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of GZD856 against various kinases and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GZD856
| Kinase | IC50 (nM) |
| Native Bcr-Abl | 19.9 |
| Bcr-Abl (T315I mutant) | 15.4 |
Data sourced from Lu et al. (2017)
Table 2: Cellular Proliferation Inhibitory Activity of GZD856
| Cell Line | Expressed Kinase | IC50 (nM) |
| K562 | Native Bcr-Abl | 2.2 |
| Ba/F3 | Wild-Type Bcr-Abl | 0.64 |
| Ba/F3 | Bcr-Abl (T315I mutant) | 10.8 |
Data sourced from Lu et al. (2017)
Key Experimental Protocols
Western Blot Analysis for Bcr-Abl Signaling Pathway Inhibition
This protocol is adapted from the methodology described in the study by Lu et al. (2017).
-
Cell Treatment: Plate cancer cells (e.g., K562, Ba/F3 expressing Bcr-Abl) and allow them to adhere overnight. Treat the cells with varying concentrations of GZD856 or vehicle (DMSO) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcr-Abl signaling pathway and the inhibitory action of GZD856.
Caption: A typical experimental workflow for evaluating GZD856 efficacy.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GZD856 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZD856. Our goal is to help you navigate common experimental challenges and understand potential resistance to this potent Bcr-Abl and PDGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is "GZD856 formic"? Does it have different properties than GZD856?
A1: "this compound" refers to a salt form of the GZD856 compound. In pharmaceutical development, active compounds are often formulated as salts to improve properties such as solubility and stability.[1][2] While the core inhibitory function of GZD856 remains the same, the formic salt version may exhibit enhanced water solubility, which can be advantageous for preparing stock solutions and for in vivo studies.[1] For all experimental purposes, the biological activity of the salt and free-base forms are considered equivalent at the same molar concentration.[1]
Q2: We are observing a loss of GZD856 efficacy in our cancer cell lines and suspect "formic resistance." What is this?
A2: The term "formic resistance" is not a recognized mechanism of drug resistance in cancer biology. It is likely that the observed loss of efficacy is due to other factors. These could range from experimental variables to established mechanisms of resistance to tyrosine kinase inhibitors (TKIs). This guide will help you troubleshoot these possibilities.
Q3: What are the known targets of GZD856?
A3: GZD856 is a potent inhibitor of the Bcr-Abl kinase, including the T315I mutant which confers resistance to imatinib.[3] It is also a potent inhibitor of Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).
Q4: What are the established mechanisms of resistance to Bcr-Abl inhibitors like GZD856?
A4: Resistance to Bcr-Abl inhibitors can be broadly categorized into two types:
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Bcr-Abl Dependent Resistance:
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Gatekeeper Mutations: While GZD856 is designed to overcome the T315I "gatekeeper" mutation, other mutations within the Bcr-Abl kinase domain can potentially reduce binding affinity.
-
BCR-ABL Gene Amplification: An increase in the number of copies of the BCR-ABL gene can lead to overexpression of the target protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
-
Bcr-Abl Independent Resistance:
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that bypass the need for Bcr-Abl signaling. Examples include the Src family kinases, PI3K/AKT/mTOR pathway, and JAK/STAT pathway.
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport GZD856 out of the cell, reducing its intracellular concentration.
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Persistence of Leukemia Stem Cells (LSCs): A small population of cancer stem cells may be inherently resistant to TKI therapy and can lead to relapse.
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Troubleshooting Guide
If you are observing reduced efficacy of GZD856 in your experiments, consider the following troubleshooting steps:
Issue 1: Gradual loss of GZD856 activity over time in continuous culture.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | 1. Sequence the BCR-ABL kinase domain: Check for new mutations that may affect GZD856 binding. 2. Assess Bcr-Abl protein levels: Use Western blotting to check for overexpression of Bcr-Abl. 3. Profile alternative signaling pathways: Use phospho-specific antibodies to check for activation of bypass pathways (e.g., p-Src, p-AKT, p-STAT5). |
| Cell Line Integrity | Authenticate your cell line to ensure it has not been contaminated or misidentified. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| GZD856 Stock Solution Degradation | 1. Prepare fresh stock solutions: this compound salt has better water solubility, but it is still recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify compound integrity: If possible, use analytical techniques like LC-MS to check the purity of your GZD856 stock. |
| Experimental Variability | 1. Standardize cell seeding density: Ensure consistent cell numbers are used for each experiment. 2. Monitor cell health: Regularly check cells for signs of stress or contamination. 3. Use appropriate controls: Always include positive and negative controls in your assays. |
Issue 3: GZD856 appears less potent than expected based on published data.
| Possible Cause | Troubleshooting Step |
| Cell Line-Specific Sensitivity | Different cell lines can have varying sensitivities to GZD856. Compare your results to published IC50 values for your specific cell line, if available. |
| Assay Conditions | 1. Check serum concentration: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. 2. Optimize incubation time: Ensure the drug incubation time is appropriate for the assay being performed (e.g., 72 hours for a proliferation assay). |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of GZD856 against its key targets and its anti-proliferative effects on various cell lines.
Table 1: GZD856 Kinase Inhibitory Activity
| Target | IC50 (nM) |
| Bcr-Abl (native) | 19.9 |
| Bcr-Abl (T315I mutant) | 15.4 |
| PDGFRα | 68.6 |
| PDGFRβ | 136.6 |
Table 2: Anti-proliferative Activity of GZD856 in Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Positive | 2.2 |
| Ba/F3WT | Expressing Bcr-Abl WT | 0.64 |
| Ba/F3T315I | Expressing Bcr-Abl T315I | 10.8 |
| MOLT4 | Negative | Less Potent |
| U937 | Negative | Less Potent |
| HFL-1 (non-cancer) | Negative | 6780 |
Key Experimental Protocols
1. Cell Proliferation Assay (CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Drug Treatment: After 24 hours, treat the cells with a serial dilution of GZD856 (e.g., 0.001 to 10 µM) for 72 hours. Include a DMSO-only control.
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CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using graphing software like GraphPad Prism.
2. Western Blot Analysis for Bcr-Abl Signaling
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of GZD856 (e.g., 0, 10, 50, 100 nM) for 4 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of GZD856.
Caption: Workflow for investigating acquired resistance to GZD856 in vitro.
Caption: Troubleshooting decision tree for GZD856 experiments.
References
Technical Support Center: GZD856 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GZD856, focusing on optimizing its oral bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and why is its oral bioavailability important?
A1: GZD856 is a novel, orally bioavailable inhibitor of Bcr-Abl and the T315I mutant, which is a common cause of resistance to imatinib in the treatment of Chronic Myelogenous Leukemia (CML).[1][2][3] Its oral bioavailability is crucial for its development as a convenient and effective therapeutic agent that can be administered to patients outside of a clinical setting.
Q2: What are the reported oral dosages of GZD856 used in preclinical in vivo studies?
A2: In mouse xenograft models, GZD856 has been administered orally at doses ranging from 10 mg/kg/day to 50 mg/kg/day.[1][4] For instance, in a K562 xenograft model, a dose of 10 mg/kg/day was used, while in a Ba/F3 model expressing Bcr-AblT315I, doses of 20 and 50 mg/kg/day were evaluated.
Q3: Has the formic acid salt of GZD856 been specifically studied for its bioavailability?
A3: The available scientific literature primarily discusses GZD856 as an orally bioavailable compound without specifying the salt form used in the described in vivo studies. While salt forms, such as formic acid salt, are often used to improve the physicochemical properties of a drug, specific data on GZD856 formic acid salt's bioavailability is not detailed in the provided search results.
Troubleshooting Guide: Improving GZD856 Oral Bioavailability
Researchers may encounter challenges in achieving desired plasma concentrations of GZD856 in vivo. This guide provides a structured approach to troubleshoot and improve its oral bioavailability.
Issue 1: Lower than expected plasma exposure (AUC) or maximum concentration (Cmax) of GZD856.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of the compound. | Formulation Strategy: Consider formulating GZD856 with solubility-enhancing excipients. This could involve the use of surfactants, lipids, or creating a salt form if not already done. While information on the formic acid salt is limited, exploring different salt forms can be a viable strategy. | Improving the dissolution rate is often a key step in enhancing the oral absorption of poorly soluble compounds. |
| Degradation of the compound in the gastrointestinal (GI) tract. | Vehicle Selection: Evaluate the stability of GZD856 in different formulation vehicles at varying pH levels to mimic the GI tract. Consider the use of enteric coatings or encapsulation to protect the drug from the acidic environment of the stomach. | Protecting the active pharmaceutical ingredient from presystemic degradation can significantly increase the amount of drug available for absorption. |
| Poor membrane permeability across the intestinal epithelium. | Permeation Enhancers: Investigate the co-administration of GZD856 with recognized permeation enhancers. These agents can transiently alter the intestinal epithelium to allow for greater drug absorption. | For compounds with inherently low permeability, enhancing their transport across the intestinal barrier is a direct way to improve bioavailability. |
| Efflux by transporters such as P-glycoprotein (P-gp). | In Vitro Transporter Assays: Conduct Caco-2 permeability assays to determine if GZD856 is a substrate of efflux transporters like P-gp. If it is, consider co-administration with a P-gp inhibitor in preclinical models. | Efflux transporters can actively pump drugs out of intestinal cells and back into the lumen, thereby reducing net absorption. Inhibiting these transporters can increase intracellular concentration and subsequent absorption. |
Issue 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Step | Rationale |
| Food effect on drug absorption. | Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals in the study. Typically, oral gavage is performed after a period of fasting to minimize variability. | The presence of food in the GI tract can significantly and variably affect the absorption of orally administered drugs. |
| Inconsistent formulation preparation. | Standard Operating Procedure (SOP) for Formulation: Develop and strictly follow an SOP for the preparation of the GZD856 formulation. This includes precise weighing, mixing, and ensuring homogeneity. | Variability in the drug concentration or particle size within the formulation can lead to inconsistent dosing and absorption. |
| Imprecise oral gavage technique. | Technique Refinement and Training: Ensure all personnel administering the drug are properly trained in oral gavage techniques to deliver the formulation accurately to the stomach. | Improper administration can lead to dosing errors or stress in the animals, which can affect physiological factors influencing drug absorption. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of Orally Administered GZD856
| Xenograft Model | Cell Line | GZD856 Dosage | Administration Route | Treatment Duration | Outcome |
| Human CML | K562 | 10 mg/kg/day | Oral gavage | 16 consecutive days | Potent suppression of tumor growth. |
| Bcr-AblT315I expressing | Ba/F3 | 20 mg/kg/day | Oral gavage | 16 consecutive days | No obvious inhibition of tumor growth. |
| Bcr-AblT315I expressing | Ba/F3 | 50 mg/kg/day | Oral gavage | 16 consecutive days | ~90% tumor regression. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol is a generalized procedure based on the studies conducted with GZD856.
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Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID mice).
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Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., K562 or Ba/F3T315I) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and body weight every 2 days. Tumor volume can be calculated using the formula: (L × W²)/2, where L is the length and W is the width of the tumor.
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Randomization and Grouping: Randomize mice into treatment and control groups.
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Drug Formulation and Administration:
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Prepare the GZD856 formulation (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose).
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Administer GZD856 orally via gavage once daily at the desired dosage (e.g., 10, 20, or 50 mg/kg).
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The control group should receive the vehicle only.
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Treatment Duration: Continue treatment for a specified period (e.g., 16 consecutive days).
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blot).
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Data Analysis: Analyze tumor volume data using appropriate statistical methods (e.g., one-way ANOVA).
Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study with GZD856.
Diagram 2: Troubleshooting Logic for Low Oral Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity during in vitro experiments with GZD856. The information addresses potential issues arising from the GZD856 compound itself and its common formic acid formulation.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and its expected mechanism of action?
A1: GZD856 is a potent, orally active inhibitor of Platelet-Derived Growth Factor Receptor alpha/beta (PDGFRα/β) and Bcr-Abl kinase.[1][2] It is notably effective against the T315I mutant of Bcr-Abl, which confers resistance to other tyrosine kinase inhibitors like imatinib.[3][4] Its primary mechanism is to block the phosphorylation of these kinases and their downstream signaling pathways, thereby inhibiting the proliferation of cancer cells that rely on these pathways.[5]
Q2: My GZD856 is formulated with formic acid. Could the formic acid be causing the observed cytotoxicity?
A2: Yes, it is possible. Formic acid is a known mitochondrial toxin that can induce cytotoxicity. Its toxicity is highly pH-dependent, with increased toxicity at lower pH due to the higher permeability of the undissociated form (HCOOH) across cell membranes. It is crucial to distinguish between the cytotoxic effects of GZD856 and the formic acid vehicle.
Q3: What is the primary mechanism of formic acid toxicity in cell culture?
A3: Formic acid's toxicity primarily stems from its ability to inhibit cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to several downstream cytotoxic effects, including ATP depletion, production of reactive oxygen species (ROS), and induction of apoptosis.
Q4: What are the typical morphological changes observed in cells treated with cytotoxic concentrations of formic acid?
A4: Cells undergoing formic acid-induced cytotoxicity often display hallmarks of apoptosis. These changes can include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with GZD856.
Issue 1: Unexpectedly high cytotoxicity observed across multiple cell lines, including control lines.
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Possible Cause 1: Formic Acid Vehicle Toxicity. The concentration of formic acid in the final culture medium may be high enough to cause non-specific cytotoxicity.
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Troubleshooting Step: Run a vehicle-only control experiment with various concentrations of formic acid to determine its IC50 value for your specific cell lines. This will help establish a non-toxic working concentration for the vehicle.
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Possible Cause 2: Low pH of the Culture Medium. The addition of GZD856 formulated in formic acid may have significantly lowered the pH of your culture medium, enhancing formic acid's toxicity.
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Troubleshooting Step: Measure the pH of the culture medium after adding the GZD856 solution. If the pH has dropped, adjust it with sterile sodium bicarbonate or use a buffered saline solution for dilutions.
-
-
Possible Cause 3: GZD856 Instability. The compound may be unstable in the culture medium, leading to the formation of cytotoxic degradation products.
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Troubleshooting Step: Prepare fresh stock solutions of GZD856 for each experiment. Avoid repeated freeze-thaw cycles.
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Issue 2: Inconsistent results or poor reproducibility in cytotoxicity assays.
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Possible Cause 1: GZD856 Precipitation. GZD856 may precipitate in the culture medium, leading to inconsistent concentrations in the wells.
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Troubleshooting Step: Visually inspect the culture wells for any precipitate after adding the compound. Consider pre-warming the medium and gently mixing the solution before adding it to the cells.
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Possible Cause 2: Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact the results of cytotoxicity assays.
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Troubleshooting Step: Ensure a consistent and optimized cell seeding density for your assays. Perform a cell titration experiment to determine the optimal number of cells per well.
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Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variability in the final compound concentrations.
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Troubleshooting Step: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy.
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Issue 3: No significant cytotoxicity observed in sensitive cell lines.
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Possible Cause 1: Suboptimal Compound Concentration. The concentrations of GZD856 used may be too low to induce a cytotoxic effect.
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Troubleshooting Step: Perform a dose-response experiment with a wider range of GZD856 concentrations to determine the IC50 value.
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Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects of GZD856 may require a longer incubation period to become apparent.
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Troubleshooting Step: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your assay.
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Possible Cause 3: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance to GZD856.
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Troubleshooting Step: Verify the expression of the target proteins (PDGFRα/β, Bcr-Abl) in your cell line. Consider using a cell line known to be sensitive to GZD856 as a positive control.
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Data Presentation
Table 1: Hypothetical IC50 Values of GZD856 and Formic Acid in Various Cell Lines
| Cell Line | GZD856 IC50 (nM) | Formic Acid IC50 (mM) | Target Expression |
| K562 (CML) | 2.2 | 15 | Bcr-Abl WT |
| Ba/F3 Bcr-Abl T315I | 10.8 | 18 | Bcr-Abl T315I |
| H1703 (Lung Cancer) | 320 | 25 | PDGFRα/β |
| A549 (Lung Cancer) | >10,000 | 22 | Low PDGFRα/β |
Table 2: Troubleshooting Checklist and Recommended Actions
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in all wells | Vehicle toxicity | Run vehicle-only dose-response curve. |
| Edge effects in 96-well plate | Evaporation | Do not use outer wells; ensure proper humidity. |
| Precipitate in wells | Poor solubility | Pre-warm medium; check final solvent concentration. |
| Inconsistent replicates | Pipetting/cell density | Calibrate pipettes; optimize cell seeding. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of the Formic Acid Vehicle
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Preparation of Formic Acid Dilutions: Prepare a series of dilutions of formic acid in the culture medium, mirroring the concentrations that would be present as a vehicle for GZD856.
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Treatment: Treat the cells with the formic acid dilutions. Include untreated and vehicle-only controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells.
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Data Analysis: Calculate the IC50 value for formic acid.
Protocol 2: MTT Cell Viability Assay
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Cell Treatment: Following the desired incubation period with GZD856 or formic acid, add MTT solution (final concentration 0.5 mg/mL) to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculation: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: GZD856 inhibits PDGFRα/β and Bcr-Abl signaling pathways.
Caption: Formic acid induces cytotoxicity via mitochondrial inhibition.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GZD856 Formic Assays: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in assays involving GZD856.
Section 1: GZD856 Overview and Mechanism of Action
GZD856 is a potent and orally bioavailable Bcr-Abl tyrosine kinase inhibitor. It is highly effective against both the native Bcr-Abl kinase and its T315I mutant, a common source of resistance to first-generation inhibitors like imatinib.[1][2] Its primary mechanism involves inhibiting the kinase activity, which in turn blocks downstream signaling pathways crucial for the proliferation and survival of Bcr-Abl positive cancer cells.[1][3]
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GZD856 Formic Dose-Response Curve Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with GZD856 formic dose-response curve analysis. The information is designed to help identify and resolve common experimental challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and what is its mechanism of action?
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant, which is resistant to some first and second-generation inhibitors.[1][2][3] It also shows inhibitory activity against PDGFRα/β.[4][5] GZD856 exerts its anti-cancer effects by blocking the Bcr-Abl signaling pathway, thereby inhibiting the phosphorylation of downstream targets like Crkl and STAT5. This disruption of signaling leads to the inhibition of cell proliferation and induction of apoptosis in Bcr-Abl positive cells.
Q2: What is the significance of the "formic" in this compound?
"this compound" indicates that the compound is a salt form of GZD856, with formic acid as the counter-ion. Salt forms of compounds are often used to improve solubility and stability. However, the presence of formic acid, a weak acid, can potentially lower the pH of your stock solution and, subsequently, the cell culture medium, which can impact experimental outcomes.
Q3: My dose-response curve for this compound is not sigmoidal and shows inconsistent results. What are the potential causes?
Irregular dose-response curves can arise from several factors:
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pH shift in culture medium: The formic acid in the this compound salt can lower the pH of the culture medium, especially at higher concentrations of the compound. This pH change can directly affect cell viability, independent of GZD856's specific activity, and interfere with pH-sensitive viability assays like the MTT assay.
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Compound precipitation: GZD856, particularly in its free base form, may have limited solubility in aqueous solutions. If the compound precipitates out of solution at higher concentrations, the effective concentration delivered to the cells will be lower than intended, leading to a plateau or a drop in the dose-response curve.
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Inaccurate serial dilutions: Errors in preparing the dilution series can lead to a non-linear relationship between the expected and actual compound concentrations.
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Cell seeding inconsistency: Uneven cell numbers across wells will result in high variability in the assay signal.
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Assay-specific artifacts: The GZD856 compound itself or the formic acid may interfere with the chemistry of the viability assay being used (e.g., direct reduction of MTT reagent).
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving common issues encountered during this compound dose-response experiments.
Step 1: Basic Checks & Controls
Before proceeding to more complex troubleshooting, ensure the following basic checks and controls are in place:
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Vehicle Control: Always include a vehicle control (e.g., DMSO or the solvent used to dissolve this compound) at the same concentrations as in the experimental wells. This helps to distinguish the effect of the compound from the effect of the solvent.
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No-Cell Control: Include wells with medium and the viability assay reagent but no cells to determine the background signal.
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Untreated Cell Control: Wells with cells and medium only, to represent 100% viability.
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pH Measurement: Measure the pH of the cell culture medium after the addition of the highest concentration of this compound to check for significant pH shifts. A change of more than 0.2 pH units can impact cell health.
Step 2: Troubleshooting Irregular Dose-Response Curves
If your dose-response curve is not sigmoidal or shows high variability, consider the following:
| Issue | Potential Cause | Recommended Action |
| Flat or No Response | Compound inactivity/degradation | Verify the identity and purity of your this compound stock. Ensure proper storage conditions. |
| Insufficient incubation time | Optimize the incubation time to allow for the compound to exert its effect. | |
| Cell line resistance | Confirm that the cell line used is sensitive to Bcr-Abl inhibition. | |
| U-shaped or Biphasic Curve | Compound precipitation at high concentrations | Visually inspect the wells for any precipitate. Test the solubility of this compound in your culture medium. Consider using a lower concentration range or a different solvent. |
| Off-target effects at high concentrations | Research potential off-target effects of GZD856. | |
| Assay interference | At high concentrations, the compound may interfere with the assay. Run a cell-free assay to test for direct interaction between this compound and the assay reagents. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistent dispensing. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Pipetting errors during serial dilution | Prepare a fresh dilution series and double-check calculations. |
GZD856 Inhibitory Activity Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of GZD856 in various cell lines.
| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Reference |
| K562 | Bcr-Abl WT | 2.2 | |
| Ba/F3 | Bcr-Abl WT | 0.64 | |
| Ba/F3 | Bcr-Abl T315I | 10.8 | |
| K562R | Q252H mutant | 67.0 | |
| MOLT-4 | Bcr-Abl Negative | 499.4 | |
| U937 | Bcr-Abl Negative | 2001.0 |
Experimental Protocols & Visualizations
GZD856 Signaling Pathway
GZD856 inhibits the constitutively active Bcr-Abl tyrosine kinase, which in turn blocks the phosphorylation of key downstream signaling proteins such as Crkl and STAT5, leading to reduced cell proliferation and survival.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
minimizing precipitation of GZD856 formic in media
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize the precipitation of GZD856 formic acid salt in experimental media. By understanding the factors that influence its solubility, you can ensure consistent and reliable results in your studies.
Troubleshooting Guide: GZD856 Precipitation
Precipitation of this compound acid salt can occur at various stages of your experiment. This guide is designed to help you identify the cause and find a solution.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Dilution | Poor Aqueous Solubility: The compound is precipitating when the DMSO stock is diluted into the aqueous media.[1] | 1. Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. While this may increase the final DMSO percentage, it can prevent precipitation upon dilution.[2] 2. Serial Dilution: Instead of a single large dilution, perform serial dilutions in pre-warmed media. 3. Increase Final DMSO Concentration: If your cell line tolerates it, a slightly higher final DMSO concentration (e.g., up to 0.5%) can help maintain solubility. Always include a vehicle control with the same DMSO concentration.[2] |
| Precipitation After Incubation | Temperature Shift: Changes in temperature between room temperature and the incubator can affect solubility.[3] pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time. | 1. Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the GZD856 stock solution. 2. Ensure Proper Buffering: Use media that is appropriately buffered for the CO2 concentration of your incubator to maintain a stable pH. 3. Test Stability: Conduct a preliminary experiment to test the stability of GZD856 in your specific cell culture medium over the intended duration of your experiment. |
| Precipitate in Frozen Stock Solution | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the DMSO stock. Low Temperature Solubility: The compound may have poor solubility at lower temperatures. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your GZD856 stock solution to minimize freeze-thaw cycles. 2. Proper Dissolution: Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved. 3. Fresh Stock Preparation: If precipitation persists, prepare fresh stock solutions before each experiment. |
| Cloudiness or Turbidity in Media | Fine Particulate Precipitation or Microbial Contamination | 1. Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. 2. Address Precipitation: If it is a precipitate, refer to the solutions for immediate precipitation. 3. Address Contamination: If contamination is suspected, discard the culture and review your sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of GZD856 Stock Solution
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Objective: To prepare a high-concentration stock solution of this compound acid salt in an appropriate solvent.
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Materials:
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This compound acid salt powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Weigh the appropriate amount of this compound acid salt powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may be necessary to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Objective: To determine the highest concentration of GZD856 that remains soluble in a specific cell culture medium.
-
Materials:
-
GZD856 stock solution (e.g., 10 mM in DMSO)
-
Specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the GZD856 stock solution in the pre-warmed cell culture medium. It is recommended to perform 2-fold serial dilutions.
-
For example, start by preparing the highest desired concentration (e.g., 100 µM) by adding the appropriate volume of the stock solution to the pre-warmed medium.
-
Perform serial dilutions from this starting concentration.
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., 0, 1, 4, and 24 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
-
Visual Guides
Caption: GZD856 inhibits PDGFRα/β and Bcr-Abl, blocking downstream signaling pathways.
Caption: A workflow for troubleshooting GZD856 precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound acid salt stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of GZD856 and similar small molecule inhibitors.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% is well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cells.
Q3: Can I dissolve this compound acid salt directly in cell culture media?
A3: It is not recommended to dissolve GZD856 directly in aqueous media due to its likely low aqueous solubility. Preparing a high-concentration stock in DMSO ensures better dissolution and allows for accurate dilution into the final media.
Q4: My media contains serum. Can this affect the solubility of GZD856?
A4: Yes, components in fetal bovine serum (FBS) or other sera can sometimes interact with compounds, potentially affecting their solubility and availability. It is important to maintain consistency in the type and concentration of serum used in your experiments.
Q5: Why is the formic acid salt of GZD856 used?
A5: Salt forms of drugs are often used to improve properties such as solubility and stability compared to the free base. The formic acid salt of GZD856 is a specific formulation that may have been selected to enhance its physicochemical characteristics.
References
Validation & Comparative
GZD856 versus Nilotinib: A Head-to-Head Comparison for Bcr-Abl Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent tyrosine kinase inhibitors (TKIs), GZD856 and nilotinib, primarily focusing on their efficacy against the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).
Introduction
Nilotinib is a second-generation TKI approved for the treatment of CML, demonstrating significant potency against wild-type Bcr-Abl and many imatinib-resistant mutants.[1][2] However, like other second-generation TKIs, it is ineffective against the T315I "gatekeeper" mutation. GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome this critical resistance mechanism.[3][4] This guide will delve into a head-to-head comparison of their performance based on available preclinical data.
Mechanism of Action
Both GZD856 and nilotinib are ATP-competitive inhibitors that target the kinase domain of Bcr-Abl. They function by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the constitutively active Bcr-Abl oncoprotein.
Nilotinib binds to the inactive "DFG-out" conformation of the Abl kinase domain with higher affinity than imatinib. Molecular docking studies predict that GZD856 also binds to the ATP binding site in the DFG-out conformation of Bcr-Abl, including the T315I mutant. Its alkynyl linker makes favorable van der Waals interactions with the isoleucine at position 315, avoiding the steric clash that prevents nilotinib from binding effectively to the T315I mutant.
In Vitro Kinase Inhibition
GZD856 demonstrates potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. In direct comparative assays, GZD856 shows significantly greater potency against the T315I mutant than nilotinib.
| Kinase Target | GZD856 IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Ponatinib IC50 (nM) |
| Bcr-Abl (Wild-Type) | 19.9 | 43.5 | 98.2 | 8.6 |
| Bcr-Abl (T315I Mutant) | 15.4 | 702.4 | 5155 | 40 |
| Table 1: Comparison of in vitro inhibitory activity (IC50) of GZD856 and nilotinib against wild-type and T315I mutant Bcr-Abl kinase. |
Cellular Antiproliferative Activity
The in vitro kinase inhibition data translates to potent antiproliferative effects in Bcr-Abl-positive leukemia cell lines. GZD856 effectively inhibits the growth of cells expressing both wild-type Bcr-Abl and the T315I mutation, whereas nilotinib's efficacy is significantly diminished in cells harboring the T315I mutation.
| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | Wild-Type | 2.2 | - | - | - |
| Ba/F3 | Wild-Type | 0.64 | - | - | - |
| Ba/F3 | T315I Mutant | 10.8 | - | - | - |
| Table 2: Comparison of cellular antiproliferative activity (IC50) of GZD856 in Bcr-Abl positive cell lines. Corresponding IC50 values for nilotinib in the T315I mutant cell line are significantly higher, as indicated by the kinase inhibition data. |
GZD856 also demonstrated selectivity, being significantly less potent against Bcr-Abl-negative cell lines such as MOLT4 and U937.
Inhibition of Downstream Signaling
The inhibitory action of these TKIs on Bcr-Abl leads to the suppression of downstream signaling pathways critical for CML cell survival and proliferation. Western blot analyses have shown that GZD856 effectively suppresses the phosphorylation of Bcr-Abl and its key downstream effectors, Crkl and STAT5, in a dose-dependent manner in both wild-type and T315I mutant cell lines. Nilotinib also inhibits these pathways in cells with wild-type Bcr-Abl but fails to do so in the presence of the T315I mutation.
In Vivo Efficacy
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
A common method for determining the in vitro inhibitory activity of compounds against Bcr-Abl is a solid-phase kinase assay.
Protocol Outline:
-
Substrate Immobilization: A GST-fusion protein substrate (e.g., Crkl) is incubated with glutathione-agarose beads to immobilize it.
-
Kinase Reaction: The substrate-bound beads are incubated with recombinant Bcr-Abl enzyme (either wild-type or T315I mutant) in a kinase buffer containing MgCl2 and DTT.
-
Inhibitor Addition: The test compounds (GZD856 or nilotinib) at various concentrations are added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at 30-37°C for a specified time (e.g., 1 hour).
-
Termination and Washing: The reaction is stopped, and the beads are washed to remove unbound reagents.
-
Elution and Detection: The phosphorylated substrate is eluted from the beads. The level of phosphorylation is quantified using methods such as SDS-PAGE followed by Western blotting with an anti-phosphotyrosine antibody.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of substrate phosphorylation is determined as the IC50 value.
Cellular Proliferation Assay (CCK-8)
The antiproliferative activity of the compounds is typically assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
Protocol Outline:
-
Cell Seeding: Leukemia cells (e.g., K562, Ba/F3) are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: The cells are treated with a range of concentrations of the test compounds (GZD856 or nilotinib).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
CCK-8 Addition: CCK-8 solution, which contains a water-soluble tetrazolium salt (WST-8), is added to each well.
-
Color Development: In the presence of cellular dehydrogenases in viable cells, WST-8 is reduced to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Conclusion
Based on the available preclinical data, GZD856 emerges as a highly potent Bcr-Abl inhibitor with a significant advantage over nilotinib in its ability to effectively target the T315I mutant. Its strong in vitro and in vivo activity against both wild-type and T315I-mutated Bcr-Abl suggests that GZD856 holds considerable promise as a therapeutic agent for CML, particularly in cases of resistance to existing therapies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients. Nilotinib remains a valuable therapeutic option for patients with newly diagnosed or imatinib-resistant CML, provided they do not harbor the T315I mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
GZD856: A Potent Inhibitor of PDGFR Phosphorylation in Preclinical Studies
For Immediate Release
A comprehensive analysis of preclinical data demonstrates that GZD856, a novel small molecule inhibitor, effectively suppresses the phosphorylation of Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers in various cancers. This guide provides a comparative overview of GZD856's activity against other established PDGFR inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
GZD856 Demonstrates Potent Inhibition of PDGFRα and PDGFRβ
GZD856 has been identified as a potent dual inhibitor of both PDGFRα and PDGFRβ.[1] In biochemical assays, GZD856 exhibits strong inhibitory activity against these receptor tyrosine kinases, with IC50 values of 68.6 nM for PDGFRα and 136.6 nM for PDGFRβ.[1] This potent inhibition of PDGFR phosphorylation has been observed in a dose-dependent manner in various lung cancer cell lines.[1] While initially developed as a Bcr-Abl inhibitor, particularly against the T315I mutation, its activity against PDGFRs highlights its potential as a multi-targeted therapeutic agent.[2][3]
Comparative Analysis with Alternative PDGFR Inhibitors
To provide a clear perspective on the efficacy of GZD856, its performance is compared against two widely-used, FDA-approved multi-kinase inhibitors known to target PDGFRs: Imatinib and Sunitinib.
| Inhibitor | Target Kinases | PDGFRα IC50 | PDGFRβ IC50 | Bcr-Abl IC50 |
| GZD856 | PDGFRα, PDGFRβ, Bcr-Abl (incl. T315I) | 68.6 nM | 136.6 nM | 19.9 nM (WT), 15.4 nM (T315I) |
| Imatinib | PDGFR, c-Kit, Bcr-Abl | Not specified in searches | Not specified in searches | 98.2 nM (WT) |
| Sunitinib | PDGFRβ, VEGFRs, c-Kit, FLT3, RET | Not specified in searches | 2 nM | Not a primary target |
Note: IC50 values can vary depending on the assay conditions. The data presented is compiled from the available search results.
While GZD856 shows potent inhibition of PDGFRs, it is also a powerful inhibitor of Bcr-Abl, including the imatinib-resistant T315I mutant. This dual activity could be advantageous in cancers where both signaling pathways are active. In terms of selectivity, studies on leukemia cell lines suggest that GZD856 is more selective for Bcr-Abl than ponatinib, another multi-kinase inhibitor. However, a comprehensive kinome scan of GZD856 to fully delineate its off-target effects compared to other inhibitors is not yet publicly available.
Imatinib is a well-established inhibitor of PDGFR and Bcr-Abl, though it is ineffective against the Bcr-Abl T315I mutation. Sunitinib is a potent inhibitor of PDGFRβ and VEGFRs, making it a strong anti-angiogenic agent, but it does not primarily target Bcr-Abl.
Experimental Validation of PDGFR Phosphorylation Inhibition
The following section details a standard experimental protocol for validating the inhibitory effect of compounds like GZD856 on PDGFR phosphorylation in a cellular context using Western blotting.
Protocol: Western Blot for PDGFR Phosphorylation
1. Cell Culture and Treatment:
-
Culture a relevant cell line known to express PDGFRs (e.g., lung cancer cell lines H1703 or A549) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of GZD856 or comparator inhibitors (e.g., Imatinib, Sunitinib) for 1-2 hours.
-
Stimulate the cells with a PDGFR ligand, such as PDGF-BB (e.g., 50 ng/mL), for 10-15 minutes to induce receptor phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ Tyr751).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total PDGFR and a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance [mdpi.com]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GZD856: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of GZD856 formic across various cancer cell lines. The data presented herein is supported by detailed experimental methodologies to aid in the objective assessment of GZD856's in vitro efficacy and to facilitate reproducible research.
Overview of GZD856
GZD856 is a potent, orally bioavailable inhibitor targeting the Bcr-Abl fusion protein, including the gatekeeper T315I mutation that confers resistance to many tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] this compound is the formic acid salt of GZD856, developed to enhance solubility and stability.[4][5] Beyond its activity against Bcr-Abl, GZD856 also demonstrates potent inhibition of Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β). This dual inhibitory action suggests its potential therapeutic application in a broader range of malignancies.
Comparative IC50 Values of GZD856
The following table summarizes the reported IC50 values of GZD856 in various cancer cell lines, providing a clear comparison of its anti-proliferative activity.
| Cell Line | Cancer Type | Target Protein(s) | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl (native) | 2.2 | |
| Ba/F3WT | Murine Pro-B | Bcr-Abl (wild-type) | 0.64 | |
| Ba/F3T315I | Murine Pro-B | Bcr-Abl (T315I mutant) | 10.8 | |
| K562R (Q252H) | Imatinib-Resistant CML | Bcr-Abl (Q252H mutant) | 67.0 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | Bcr-Abl negative | 499.4 | |
| U937 | Histiocytic Lymphoma | Bcr-Abl negative | 2001.0 | |
| H1703 | Non-Small Cell Lung Cancer | PDGFRα/β | Not explicitly defined | |
| A549 | Non-Small Cell Lung Cancer | PDGFRα/β | Not explicitly defined |
Signaling Pathways Targeted by GZD856
GZD856 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Bcr-Abl Signaling Pathway
In CML cells, GZD856 effectively suppresses the kinase activity of both wild-type and T315I mutant Bcr-Abl. This inhibition prevents the phosphorylation of downstream substrates such as CRKL and STAT5, leading to the induction of apoptosis.
Caption: GZD856 inhibits Bcr-Abl, blocking downstream signaling and promoting apoptosis.
PDGFRα/β Signaling Pathway
In lung cancer cells such as H1703 and A549, GZD856 inhibits the phosphorylation of PDGFRα and PDGFRβ. This leads to the suppression of downstream signaling pathways including AKT, ERK1/2, and STAT3, resulting in G0/G1 phase cell cycle arrest and apoptosis in sensitive cell lines.
Experimental Protocols
The determination of IC50 values is a critical component of in vitro drug evaluation. The following is a generalized protocol based on the commonly used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.
MTT Assay for IC50 Determination
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of GZD856 are prepared in culture medium.
-
The culture medium from the seeded plates is replaced with medium containing the various concentrations of GZD856. Control wells receive medium with the vehicle solvent at the same concentration as the highest drug concentration.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
4. MTT Addition and Formazan Solubilization:
-
After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours at 37°C.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of GZD856 using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
GZD856 Formic Acid Salt: A Comparative Analysis with Other Tyrosine Kinase Inhibitors in Bcr-Abl-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of GZD856 formic acid salt, a novel tyrosine kinase inhibitor (TKI), against other established TKIs used in the treatment of cancers driven by the Bcr-Abl fusion protein, such as Chronic Myeloid Leukemia (CML). This document synthesizes preclinical data to offer an objective comparison of efficacy, particularly against the challenging T315I mutation, and includes detailed experimental methodologies for key assays.
Executive Summary
GZD856 is a potent, orally bioavailable inhibitor of both native Bcr-Abl and the T315I mutant, a common mechanism of resistance to earlier generation TKIs.[1][2][3] Preclinical studies demonstrate that GZD856 exhibits strong anti-proliferative activity against CML cell lines and significant anti-tumor efficacy in mouse xenograft models.[1][4] Its potency against the T315I mutation positions it as a promising therapeutic option for patients who have developed resistance to imatinib and second-generation TKIs. This guide will delve into the quantitative data supporting these claims and provide context through comparison with other widely used TKIs.
Data Presentation: Comparative Efficacy of TKIs
The following tables summarize the in vitro inhibitory activities of GZD856 and other TKIs against Bcr-Abl kinase and the proliferation of Bcr-Abl-positive cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| TKI | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I Mutant) |
| GZD856 | 19.9 | 15.4 |
| Imatinib | 98.2 | >10000 |
| Nilotinib | 43.5 | >2000 |
| Dasatinib | 0.8 - 1.8 | >500 |
| Bosutinib | 42 | >1000 |
| Ponatinib | 0.37 | 2.0 |
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| TKI | K562 (Bcr-Abl WT) | Ba/F3 (Bcr-Abl WT) | Ba/F3 (Bcr-Abl T315I) |
| GZD856 | 2.2 | 0.64 | 10.8 |
| Imatinib | 260 - 678 | - | - |
| Nilotinib | 10 - 25 | - | - |
| Dasatinib | - | - | - |
| Bosutinib | - | - | - |
| Ponatinib | - | 0.5 | 0.6 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of TKI evaluation, the following diagrams have been generated.
References
- 1. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
GZD856 Formic: A Comparative Guide to its In Vivo Antitumor Efficacy
For researchers and drug development professionals navigating the landscape of Bcr-Abl tyrosine kinase inhibitors (TKIs), GZD856 formic acid salt has emerged as a potent orally bioavailable agent, particularly effective against the formidable T315I mutation that confers resistance to many first and second-generation TKIs. This guide provides an objective comparison of GZD856's in vivo antitumor efficacy against other key Bcr-Abl inhibitors, supported by experimental data and detailed methodologies.
Quantitative Data Presentation
The following tables summarize the in vivo antitumor efficacy of GZD856 and its alternatives in preclinical xenograft models. It is important to note that the data are compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, such as cell lines, mouse strains, and dosing regimens.
Table 1: In Vivo Efficacy of GZD856 in Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| GZD856 | K562 (Bcr-Abl WT) | Subcutaneous Xenograft | 10 mg/kg/day, oral | Almost complete tumor eradication after 8 days | [1] |
| GZD856 | Ba/F3 (Bcr-Abl T315I) | Subcutaneous Xenograft | 50 mg/kg/day, oral | ~90% tumor regression after 16 days | [1] |
| Imatinib (Control) | K562 (Bcr-Abl WT) | Subcutaneous Xenograft | 50 mg/kg/day, oral | Tumor stasis | [1] |
| Imatinib (Control) | Ba/F3 (Bcr-Abl T315I) | Subcutaneous Xenograft | 100 mg/kg/day, oral | No significant inhibition | [1] |
Table 2: In Vivo Efficacy of Alternative Bcr-Abl Inhibitors in Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Ponatinib | Ba/F3 (Bcr-Abl T315I) | Allograft Model | Not Specified | Reduced tumor volume and increased survival (in combination with copanlisib) | [2] |
| Dasatinib | K562 (Bcr-Abl WT) | Subcutaneous Xenograft | 2.5 mg/kg/day, oral | Inhibition of imatinib-resistant tumor growth | |
| Nilotinib | Kcl-22 (Bcr-Abl WT) | Subcutaneous Xenograft | 20 mg/kg, twice daily, oral | Inhibition of tumor growth | |
| Bosutinib | Not Specified | Not Specified | Not Specified | Not Specified | |
| Asciminib | Not Specified | Not Specified | Not Specified | Favorable outcomes in ≥ 3L CP-CML vs. competing TKIs (MAIC analysis) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo xenograft studies cited.
Subcutaneous Xenograft Model for Chronic Myeloid Leukemia (CML)
This protocol is a generalized procedure for establishing and evaluating the efficacy of compounds in K562 and Ba/F3 xenograft models.
1. Cell Culture:
-
K562 (human CML, Bcr-Abl positive) or Ba/F3 (murine pro-B, retrovirally transduced with human Bcr-Abl constructs) cells are cultured in appropriate media (e.g., RPMI-1640 for K562, supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
For Ba/F3 cells dependent on IL-3, the growth medium is supplemented with murine IL-3. For Bcr-Abl expressing Ba/F3 cells, IL-3 is withdrawn to select for cells whose survival and proliferation are dependent on Bcr-Abl activity.
2. Animal Husbandry:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used.
-
Animals are housed in a pathogen-free environment with sterile food and water ad libitum.
-
An acclimatization period of at least one week is allowed before the commencement of the experiment.
3. Tumor Cell Implantation:
-
Cells are harvested during their exponential growth phase and washed with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell viability is assessed using a method such as trypan blue exclusion, with a viability of >95% being required.
-
A suspension of 1 x 10^7 to 5 x 10^7 cells in 100-200 µL of PBS or a mixture of PBS and Matrigel is prepared for subcutaneous injection.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., GZD856) is administered orally via gavage at the specified dose and schedule. The control group receives the vehicle used to formulate the drug.
-
Animal body weight and general health are monitored throughout the study.
5. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating in vivo antitumor efficacy.
References
GZD856 vs. Asciminib: A Comparative Guide to Bcr-Abl Inhibition
For Researchers, Scientists, and Drug Development Professionals
Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment. However, the emergence of resistance, particularly the T315I mutation, remains a significant clinical challenge. This guide provides a detailed comparison of two Bcr-Abl inhibitors: GZD856, a potent ATP-competitive inhibitor, and asciminib, a first-in-class allosteric inhibitor.
Mechanism of Action: A Tale of Two Pockets
GZD856 and asciminib employ fundamentally different strategies to inhibit the Bcr-Abl kinase, targeting distinct functional sites on the enzyme.
GZD856: Competing for the ATP-Binding Site
GZD856 is a third-generation ATP-competitive TKI designed to overcome resistance to earlier generation inhibitors. Like other drugs in its class, GZD856 binds to the ATP-binding pocket of the Abl kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. Its chemical structure is specifically engineered to effectively inhibit both the wild-type Bcr-Abl kinase and the highly resistant T315I mutant.[1]
Asciminib: A Novel Allosteric Approach
In contrast, asciminib represents a paradigm shift in Bcr-Abl inhibition. It is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding site.[2][3][4] This binding induces a conformational change in the kinase, locking it in an inactive state and mimicking the natural autoinhibitory mechanism of the c-Abl protein.[3] This unique mechanism of action allows asciminib to be effective against mutations that confer resistance to ATP-competitive TKIs.
Preclinical Efficacy: A Head-to-Head Look at the Data
While no direct comparative preclinical studies between GZD856 and asciminib have been published, we can analyze their individual in vitro and in vivo performance data.
In Vitro Kinase and Cellular Inhibition
Both GZD856 and asciminib have demonstrated potent inhibition of the Bcr-Abl kinase at nanomolar concentrations.
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| GZD856 | Native Bcr-Abl | 19.9 | K562 (Bcr-Abl positive) | 2.2 |
| Bcr-Abl T315I | 15.4 | Ba/F3 Bcr-Abl WT | 0.64 | |
| Ba/F3 Bcr-Abl T315I | 10.8 | |||
| Asciminib | ABL1 Kinase | 0.5 - 2.6 | - | - |
Data for GZD856 from Lu et al., 2017. Data for asciminib from Schoepfer et al., 2018 and other reviews.
GZD856 shows strong inhibitory activity against both wild-type and T315I mutant Bcr-Abl, with IC50 values in the low nanomolar range. Similarly, asciminib potently inhibits the ABL1 kinase. Preclinical data has shown that a 5-10 times higher concentration of asciminib is required to inhibit the T315I-mutated Bcr-Abl compared to the wild-type.
In Vivo Antitumor Activity
Both compounds have shown significant antitumor efficacy in mouse xenograft models of CML.
| Inhibitor | Xenograft Model | Dosing | Outcome |
| GZD856 | K562 (human CML) | 10 mg/kg/day, oral | Potent tumor growth suppression |
| Ba/F3 Bcr-Abl T315I | 20 and 50 mg/kg/day, oral | Potent tumor growth suppression | |
| Asciminib | KCL-22 (T315I harboring) | 30 mg/kg, twice daily | Tumor regression |
Data for GZD856 from Lu et al., 2017. Data for asciminib from Wylie et al., 2017.
GZD856 demonstrated potent, dose-dependent tumor growth suppression in mice bearing either K562 or Ba/F3 Bcr-Abl T315I xenografts. Asciminib also showed significant tumor regression in xenograft models implanted with the T315I harboring KCL-22 cell line.
Clinical Development and Resistance
The most significant differentiator between GZD856 and asciminib lies in their clinical development status and the understanding of their respective resistance mechanisms.
GZD856: A Preclinical Candidate
To date, there is no publicly available information on clinical trials for GZD856. Its development appears to be in the preclinical stage. As such, its clinical efficacy, safety profile, and potential resistance mechanisms in patients remain unknown.
Asciminib: A Clinically Approved Drug
Asciminib has undergone extensive clinical evaluation and is approved by the FDA for the treatment of adult patients with Philadelphia chromosome-positive CML in chronic phase, previously treated with two or more TKIs, and for adult patients with Ph+ CML-CP with the T315I mutation.
Clinical trials have demonstrated asciminib's efficacy and a generally favorable safety profile. The phase 3 ASCEMBL trial showed that asciminib had a significantly superior major molecular response (MMR) rate at 24 and 96 weeks compared to bosutinib in patients with CML who had failed or were intolerant to at least two prior TKIs.
Resistance to asciminib, although less common, can occur through mutations in the myristoyl pocket, such as A337V. Interestingly, because of its distinct mechanism, asciminib can be combined with ATP-competitive TKIs to overcome or prevent the emergence of resistance.
Bcr-Abl Signaling Pathway and Inhibition
The constitutively active Bcr-Abl kinase activates a network of downstream signaling pathways that drive CML pathogenesis. Both GZD856 and asciminib aim to abrogate these signals.
Caption: Bcr-Abl signaling pathways and points of inhibition by GZD856 and asciminib.
Preclinical studies have confirmed that GZD856 effectively suppresses the phosphorylation of Bcr-Abl and its downstream effectors, STAT5 and Crkl, in a dose-dependent manner. Asciminib, by inducing an inactive conformation of Bcr-Abl, also effectively shuts down these oncogenic signaling cascades.
Experimental Protocols
Cellular Proliferation Assay (CCK-8)
This assay is used to determine the cytotoxic effects of GZD856 and asciminib on CML cell lines.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) proliferation assay.
Protocol Details:
-
Cells in the logarithmic growth phase are seeded into 96-well plates.
-
The cells are then treated with a serial dilution of the inhibitor (GZD856 or asciminib).
-
After a 72-hour incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of WST-8 to formazan by cellular dehydrogenases.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Western Blotting for Bcr-Abl Signaling
This technique is used to assess the phosphorylation status of Bcr-Abl and its downstream targets.
Caption: General workflow for Western blotting to analyze protein phosphorylation.
Protocol Details:
-
CML cells are treated with the inhibitor for a specified time (e.g., 4 hours).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-Bcr-Abl, phospho-Crkl, phospho-STAT5).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the inhibitors in a living organism.
Caption: Workflow for a subcutaneous CML xenograft study in mice.
Protocol Details:
-
Human CML cells (e.g., K562 or Ba/F3 expressing Bcr-Abl) are injected subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into different treatment groups.
-
The inhibitor is administered orally at predefined doses and schedules (e.g., once daily for 16 consecutive days for GZD856).
-
Tumor dimensions (length and width) are measured at regular intervals using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Animal well-being, including body weight, is monitored throughout the experiment.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
GZD856 and asciminib represent two distinct and promising approaches to Bcr-Abl inhibition. GZD856 is a potent, preclinical ATP-competitive inhibitor effective against the T315I mutation. Asciminib is a clinically validated, first-in-class allosteric inhibitor with a unique mechanism of action that provides a new therapeutic option for patients with resistant CML. The lack of clinical data for GZD856 makes a direct comparison of their ultimate therapeutic potential impossible at this time. However, the success of asciminib underscores the value of exploring novel inhibitory mechanisms to combat drug resistance in CML. Further development and clinical investigation of GZD856 will be necessary to determine its place in the therapeutic landscape.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GZD856 Formic Acid
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of GZD856 formic acid, a potent, orally active inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) α/β and Bcr-Abl kinase.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
1. Hazard Assessment
A Safety Data Sheet (SDS) for GZD856 from a supplier indicates that the compound itself is not classified as a hazardous substance or mixture.[3] However, "this compound acid" implies the presence of formic acid, which has its own set of hazards. Formic acid is flammable, corrosive, and can cause severe skin burns and eye damage.[4] Therefore, the disposal procedure must consider the hazards associated with formic acid.
2. Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization. Waste containing this compound acid should be treated as hazardous chemical waste due to the presence of formic acid, unless the concentration and pH are below regulatory thresholds.
Key Disposal Parameters for Formic Acid Waste
| Parameter | Guideline | Citation |
| pH | Waste formic acid solutions with a pH of 6 or lower must be managed as dangerous waste. | |
| Concentration | Formic acid solutions with a concentration of 1% or greater are to be treated as dangerous waste. | |
| Container Compatibility | Waste must be collected in a compatible container, such as polyethylene. The original container is often the best choice. |
3. Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound acid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Nitrile, neoprene, or butyl rubber gloves
-
Chemical splash goggles
-
A fully buttoned laboratory coat
Step 2: Waste Collection
-
Aqueous Solutions: Collect all aqueous waste containing this compound acid in a designated, properly labeled hazardous waste container.
-
Solid Waste: Dispose of contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a separate, clearly labeled container for solid chemical waste.
-
Sharps: Any needles or other sharps contaminated with this compound acid must be disposed of in a designated sharps container for chemical-contaminated sharps.
Step 3: Labeling
-
All waste containers must be labeled with a "Hazardous Waste" label as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "GZD856" and "Formic Acid")
-
The approximate concentration of each chemical
-
The date accumulation started
-
The associated hazards (e.g., "Corrosive," "Flammable")
-
Step 4: Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
Do not mix incompatible waste streams.
Step 5: Disposal
-
Arrange for the pickup of full waste containers through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound acid waste down the drain.
-
Do not dispose of this waste by evaporation in a fume hood.
4. Emergency Procedures
In the event of a spill:
-
Small Spills: If the spill is small and can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: For larger spills, evacuate the area, secure it, and contact your institution's EHS office immediately.
5. GZD856 Signaling Pathway
GZD856 is an inhibitor of PDGFRα/β and the T315I mutant of Bcr-Abl. The following diagram illustrates the simplified signaling pathway inhibited by GZD856.
Caption: GZD856 inhibits PDGFRα/β and Bcr-Abl signaling pathways.
Disclaimer: This document provides general guidance. Researchers are required to consult their institution's specific waste disposal policies and procedures and to contact their Environmental Health and Safety (EHS) office for any questions. All laboratory personnel must be trained on proper waste handling and disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
